4-(tert-Butyl)-2-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZZKLAFQYBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(tert-Butyl)-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the synthesis and characterization of 4-(tert-Butyl)-2-phenylpyridine, a substituted pyridine derivative of interest in materials science and catalysis. The presence of a bulky tert-butyl group and a phenyl ring imparts specific steric and electronic properties to the molecule, making it a valuable ligand in the formation of metal complexes, particularly for applications in electroluminescent devices.[1] This guide details established synthetic routes, provides a comprehensive experimental protocol, and presents key characterization data.
Synthesis of this compound
Several synthetic strategies have been established for the preparation of this compound. The most robust and versatile methods include palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance.[1] Alternative routes involve the use of Grignard or organolithium reagents.
Key Synthetic Routes:
-
Suzuki-Miyaura Coupling: This is a highly efficient method involving the palladium-catalyzed cross-coupling of a pyridine derivative with a boronic acid. The most direct approach for this target molecule is the reaction between 2-bromopyridine and 4-tert-butylphenylboronic acid.[1][2] This reaction is valued for its mild conditions and tolerance of various functional groups.[3]
-
Grignard Reaction: This method utilizes a Grignard reagent, such as tert-butylmagnesium chloride, to introduce the bulky alkyl group. The reagent can react with a 2-phenylpyridine derivative that is activated at the 4-position.[1] While feasible, this approach can be hampered by the significant steric hindrance of the tert-butyl group, often resulting in moderate yields.[1]
-
Organolithium Reagents: This strategy involves the addition of an aryllithium reagent to a protected 4-oxopiperidine, followed by dehydration, deprotection, and oxidation to form the substituted pyridine ring.[1]
-
Kröhnke Pyridine Synthesis: This is a classical method for synthesizing substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium acetate source.[4][5][6] While a powerful tool for creating highly functionalized pyridines, its direct application to this specific target is less commonly cited than cross-coupling methods.
Given its efficiency and reliability, the Suzuki-Miyaura coupling is the focus of the detailed experimental protocol provided below.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-chloro-4-(tert-butyl)pyridine and phenylboronic acid.
Materials:
-
2-Chloro-4-(tert-butyl)pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-4-(tert-butyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent using a rotary evaporator.
-
Chromatography: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as the final product.
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.
Physical and Molecular Properties
| Property | Value | Reference |
| CAS Number | 53911-36-7 | [1] |
| Molecular Formula | C₁₅H₁₇N | |
| Molecular Weight | 211.3 g/mol | [1] |
| Appearance | Data not consistently available | |
| Refractive Index | 1.54 | [7] |
Spectroscopic Data
The structural confirmation of this compound is primarily achieved through NMR, IR, and mass spectrometry.
Table 2.1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| 1.35 | Singlet | tert-Butyl protons | [1] |
| 7.2 - 8.5 | Multiplet | Aromatic protons | [1] |
Table 2.2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment | Reference |
| 29 - 31 | tert-Butyl carbons | [1] |
| Aromatic region | Aromatic carbons | |
| Note: Specific assignments for all aromatic carbons require more detailed spectral analysis. |
Table 2.3: IR and Mass Spectrometry Data
| Technique | Key Peaks / Values | Assignment | Reference |
| IR Spectroscopy | ~1590 cm⁻¹ | C=N stretch | [1] |
| ~1450 cm⁻¹ | C-C aromatic stretch | [1] | |
| Mass Spectrometry | m/z 212.15 (M+H)⁺ (Calculated for C₁₅H₁₈N⁺) | Molecular Ion Peak |
Characterization Workflow Diagram
The following diagram illustrates the logical flow of characterizing the final product.
Applications in Materials Science
The unique structure of this compound, particularly the steric bulk of the tert-butyl group, makes it a significant ligand in coordination chemistry.[1] When incorporated into metal complexes, such as those with iridium(III) or platinum(II), the tert-butyl group can effectively reduce intermolecular interactions like π–π stacking.[1] This property is highly desirable in the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs), as it can prevent aggregation-caused quenching of luminescence and improve color purity.[1] For instance, iridium(III) complexes featuring 2-phenylpyridine-type ligands are of great interest for their phosphorescent properties.[1][8][9] The introduction of the tert-butyl substituent can lead to a significant enhancement in the emission quantum yield of such complexes.[1]
References
- 1. This compound | 53911-36-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Kröhnke Pyridine Synthesis [drugfuture.com]
- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
An In-depth Technical Guide to 4-(tert-Butyl)-2-phenylpyridine (CAS: 53911-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)-2-phenylpyridine, identified by CAS number 53911-36-7, is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic aromatic compounds widely utilized in materials science, catalysis, and as scaffolds in medicinal chemistry.[1] This molecule features a phenyl group at the 2-position, which extends the aromatic system through π-conjugation, and a sterically bulky tert-butyl group at the 4-position.[1] The tert-butyl group significantly influences the compound's conformational geometry and its coordination properties with metal centers, making it a subject of interest in fields requiring tailored ligand design.[1] This guide provides a comprehensive overview of its known properties, synthesis, reactivity, and applications based on available technical data.
Chemical and Physical Properties
The properties of this compound are summarized below. Much of the publicly available data is based on computational predictions, with some experimental spectroscopic data confirming its structural features.
| Property | Value | Data Type |
| IUPAC Name | This compound | --- |
| Synonyms | 4-(1,1-diMethylethyl)-2-phenyl-pyridine | --- |
| CAS Number | 53911-36-7 | --- |
| Molecular Formula | C₁₅H₁₇N | --- |
| Molecular Weight | 211.30 g/mol | --- |
| Physical State | Pale yellow oil / Liquid | Experimental |
| Boiling Point | 330.8 ± 21.0 °C at 760 mmHg | Predicted |
| Density | 0.984 ± 0.06 g/cm³ | Predicted |
| pKa | 5.10 ± 0.10 | Predicted |
| ¹H NMR (CDCl₃) | δ 1.35 ppm (singlet, tert-butyl), δ 7.2–8.5 ppm (multiplet, aromatic protons) | Experimental |
| ¹³C NMR | δ 29–31 ppm (tert-butyl carbons) | Experimental |
| IR Spectroscopy | 1590 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-C aromatic stretch) | Experimental |
Synthesis and Reactivity
The synthesis of this compound is most effectively achieved through modern cross-coupling reactions, which offer high yields and functional group tolerance.[1] The molecule's reactivity is characterized by the interplay between the electron-deficient pyridine ring and the phenyl substituent.[1]
Synthesis: The most direct and robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction .[1] This involves the palladium-catalyzed reaction between a pyridine electrophile and a phenylboronic acid nucleophile. Other reported, though potentially lower-yielding, methods include Grignard and organolithium reagent-based approaches.[1]
Reactivity: The chemical behavior of this compound allows for several derivatization pathways:
-
Oxidation: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, typically using a peroxy acid like m-CPBA, to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.
-
Reduction: The aromatic pyridine ring can be reduced to a saturated piperidine ring via catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) under elevated temperature and pressure.[1]
-
Electrophilic Aromatic Substitution (EAS): The phenyl group can undergo EAS. The pyridyl group is electron-withdrawing, which deactivates the phenyl ring but directs incoming electrophiles to the ortho and para positions.
Below is a diagram illustrating the key reactivity pathways.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Synthesis
This protocol describes a general, well-established method for the synthesis of 2-arylpyridines, adapted for this compound.[1] The process involves a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base to facilitate the transmetalation step.
Materials:
-
2-Bromopyridine (or a 4-tert-butyl substituted 2-halopyridine)
-
4-tert-Butylphenylboronic acid (or phenylboronic acid if starting with a substituted pyridine)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
The following diagram outlines the key steps and components of this synthetic workflow.
Applications and Uses
The primary application of this compound is as a laboratory chemical and building block for organic synthesis.[1] Its specific structural features make it a valuable ligand in coordination chemistry and catalysis. The bulky tert-butyl group can enforce specific geometries in metal complexes, influencing the selectivity and activity of catalytic reactions.
While some sources suggest its investigation in perovskite solar cells or as a compound with potential anticancer properties, a detailed review of the literature indicates that these applications are more accurately associated with related but distinct molecules.[1] For instance, 4-tert-butylpyridine (tBP) , which lacks the phenyl group, is a well-documented additive for improving efficiency in dye-sensitized and perovskite solar cells. Similarly, while numerous pyridine derivatives are studied for biological activity, there is no specific, peer-reviewed data demonstrating a significant anticancer mechanism or signaling pathway engagement for this compound itself. Its use is therefore confined to research and development settings.
Safety and Handling
This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H320 | Causes eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Recommended Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
Spectroscopic Profile of 4-(tert-Butyl)-2-phenylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(tert-Butyl)-2-phenylpyridine, a substituted pyridine derivative of significant interest in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.
Summary of Spectroscopic Data
The structural integrity of this compound has been elucidated through various spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments.
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a distinct singlet at approximately δ 1.35 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region of the spectrum, between δ 7.2 and 8.5 ppm, displays a series of multiplets arising from the protons on the phenyl and pyridine rings.[1]
¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic signals for the tert-butyl group's quaternary and methyl carbons in the δ 29–31 ppm range. The aromatic carbons of both the phenyl and pyridine rings resonate in the downfield region of the spectrum.[1]
| ¹H NMR | Data (CDCl₃) |
| Chemical Shift (δ ppm) | Description |
| ~8.5 - 7.2 | Multiplets (Aromatic Protons) |
| ~1.35 | Singlet (tert-Butyl Protons) |
| ¹³C NMR | Data (CDCl₃) |
| Chemical Shift (δ ppm) | Description |
| Aromatic Region | Phenyl & Pyridine Carbons |
| ~31 - 29 | tert-Butyl Carbons |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1590 | C=N stretch (Pyridine ring) |
| ~1450 | C-C aromatic stretch |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general procedures for acquiring NMR and IR spectra for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of the analyte is prepared by dissolving a few milligrams of the compound in a deuterated solvent, commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Visualization of Spectroscopic Workflow
The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound is illustrated in the following diagram.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Molecular Structure of 4-(tert-Butyl)-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)-2-phenylpyridine is a substituted pyridine derivative characterized by a phenyl group at the 2-position and a bulky tert-butyl group at the 4-position. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a compound of interest in materials science and medicinal chemistry. The pyridine ring, an electron-deficient aromatic heterocycle, provides a coordination site through its nitrogen lone pair, while the phenyl and tert-butyl groups influence its solubility, stability, and intermolecular interactions. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound features a planar pyridine ring bonded to a phenyl ring and a sterically demanding tert-butyl group. The presence of the bulky tert-butyl group can induce steric strain, which may lead to slight deviations in bond angles from the ideal sp² hybridization of the pyridine ring. The phenyl group at the 2-position extends the π-conjugated system of the molecule.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 53911-36-7[1] |
| Molecular Formula | C₁₅H₁₇N |
| Molecular Weight | 211.3 g/mol [1] |
| Appearance | Pale yellow oil |
| Refractive Index (n20/D) | 1.54 |
Synthesis Protocols
Several synthetic routes have been established for the preparation of this compound, with palladium-catalyzed cross-coupling reactions being among the most versatile and efficient methods.[1] Grignard reactions and the use of organolithium reagents also provide viable synthetic pathways.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Grignard Reaction
Another approach involves the use of a Grignard reagent.[1] A general protocol would entail the reaction of a suitable pyridine precursor with tert-butylmagnesium chloride to introduce the tert-butyl group. Careful control of reaction conditions is necessary to manage the steric hindrance from the bulky tert-butyl group.[1]
Diagram 2: Grignard Reaction Workflow
Caption: General workflow for the synthesis of this compound using a Grignard reaction.
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. Aromatic protons of the pyridine and phenyl rings would appear in the downfield region. For the closely related compound, 4-tert-butylpyridine, the tert-butyl protons appear as a singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, in addition to the signals for the aromatic carbons of the pyridine and phenyl rings.
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~1.35 | Singlet | -C(CH₃)₃ |
| ¹H | ~7.0 - 8.7 | Multiplets | Aromatic Protons |
| ¹³C | ~30 | Singlet | -C (CH₃)₃ |
| ¹³C | ~35 | Singlet | -C(C H₃)₃ |
| ¹³C | ~118 - 160 | Singlets | Aromatic Carbons |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a methyl group (M-15) from the tert-butyl moiety to form a stable carbocation, and potentially the cleavage of the C-C bond between the pyridine and phenyl rings.
Diagram 3: Logical Relationship of Expected Mass Spectrometry Fragmentation
Caption: Expected fragmentation pathway of this compound in mass spectrometry.
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. While it has been reported that the molecular geometry of related structures has been confirmed by X-ray analysis, specific crystallographic data for this compound was not found in the searched literature. Such data would be invaluable for understanding the steric effects of the tert-butyl group on the planarity of the phenyl-pyridine system.
Applications and Future Directions
This compound and its derivatives have shown promise in the field of materials science, particularly as components in perovskite solar cells where they can contribute to improved device stability and efficiency. Furthermore, preliminary investigations have suggested potential biological activities, including anticancer properties, which warrants further exploration in drug discovery and development programs. Future research will likely focus on the synthesis of novel analogs with tailored electronic and steric properties for specific applications, as well as more in-depth studies into their biological mechanisms of action.
References
A Technical Guide to the Photophysical Properties of Substituted Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of substituted phenylpyridines. These versatile aromatic compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical characteristics. This document details their synthesis, photophysical characterization, and applications, with a focus on quantitative data and experimental methodologies.
Introduction to Substituted Phenylpyridines
Substituted phenylpyridines are a class of organic molecules characterized by a pyridine ring linked to a phenyl group, with various substituents attached to one or both aromatic rings. The electronic interplay between the electron-deficient pyridine and the electron-rich phenyl ring, modulated by the nature and position of the substituents, gives rise to a rich array of photophysical phenomena. These properties make them ideal candidates for applications such as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Photodynamic Therapy (PDT).
Synthesis and Chemical Structures
The synthesis of substituted phenylpyridines can be achieved through various organic chemistry methodologies. A common approach involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, which allows for the versatile introduction of a wide range of substituents on both the phenyl and pyridine rings. Another method is the cascade 8π electrocyclization/benzannulation reaction, which provides an efficient route to highly substituted phenylpyridines[1]. The choice of synthetic route is often dictated by the desired substitution pattern and the intended application.
Core Photophysical Properties and Data
The photophysical properties of substituted phenylpyridines are governed by the nature of their electronic transitions. The absorption of light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative decay pathways.
Absorption and Emission Characteristics
Substituted phenylpyridines typically exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system.[2] The position of the absorption and emission maxima, as well as the Stokes shift (the difference between the absorption and emission maxima), are highly sensitive to the electronic nature of the substituents and the polarity of the solvent.
Table 1: Photophysical Data of Selected Substituted Phenylpyridines
| Compound/Complex | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| α-(N-Biphenyl)-substituted 2,2′-bipyridines (3a) | THF | - | - | 49% | - | [3] |
| α-(N-Biphenyl)-substituted 2,2′-bipyridines (3b) | THF | - | - | 48% | - | [3] |
| α-(N-Biphenyl)-substituted 2,2′-bipyridines (3d) | THF | - | - | 44% | - | [3] |
| Ir(III) Complex 1 | CH₃CN | - | - | 12.91% | - | [2] |
| Ir(III) Complex 2 | CH₃CN | - | - | 6.35% | - | [2] |
| Ir(III) Complex 3 | CH₃CN | - | - | 13.98% | - | [2] |
| p-Terphenyl (p-T) | Cyclohexane | ~280 | - | ~93% | - | [4] |
| Quinine Bisulphate (QBS) | 1M H₂SO₄ | ~350 | ~450 | 54.6% | - | [5] |
| 2-Aminopyridine (2AMP) | 1M H₂SO₄ | ~310 | ~370 | 64.3% | - | [5] |
Note: "-" indicates data not specified in the cited sources.
Quantum Yield and Excited-State Lifetime
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both Φ and τ are crucial for determining the suitability of a compound for applications like OLEDs and as fluorescent probes.
Experimental Protocols
Accurate characterization of the photophysical properties of substituted phenylpyridines relies on a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare solutions of the substituted phenylpyridine in a suitable solvent (e.g., THF, CH₃CN) at a known concentration (typically 10⁻⁵ M).[3]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).[3] The solvent is used as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs). The molar extinction coefficient can be calculated using the Beer-Lambert law.
Photoluminescence Spectroscopy
This technique measures the emission spectrum of a compound after excitation with light.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the sample at its λ_abs and record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.
Fluorescence Quantum Yield Determination (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4][5]
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine bisulfate for blue-emitting compounds).[5]
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measurement: Measure the UV-Vis absorption and fluorescence spectra for all solutions. The integrated fluorescence intensity is determined.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Time-Resolved Photoluminescence (TRPL)
TRPL measures the decay of fluorescence intensity over time after pulsed excitation, providing the excited-state lifetime.
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a streak camera.
-
Excitation: Excite the sample with a pulsed laser source at a wavelength where the sample absorbs.
-
Detection: Measure the decay of the fluorescence intensity as a function of time.
-
Data Analysis: Fit the decay curve to an exponential function to extract the lifetime (τ).
Applications and Signaling Pathways
The unique photophysical properties of substituted phenylpyridines have led to their use in advanced applications, particularly in OLEDs and PDT.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, substituted phenylpyridines, often as part of iridium(III) complexes, serve as the emissive layer.[6] The high quantum yields and tunable emission colors of these materials are critical for device efficiency and color purity.
Caption: Working principle of an Organic Light-Emitting Diode (OLED).
Photodynamic Therapy (PDT)
In PDT, substituted phenylpyridines can act as photosensitizers. Upon light activation, they transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) which induces cancer cell death.[7][8][9]
Caption: Mechanism of Type II Photodynamic Therapy (PDT).
Conclusion
Substituted phenylpyridines represent a fascinating and highly versatile class of photophysically active molecules. Their tunable electronic properties, efficient luminescence, and ability to generate reactive oxygen species make them promising candidates for a wide range of applications, from next-generation displays to advanced cancer therapies. A thorough understanding of their photophysical properties, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and development of new and improved materials and drugs based on this privileged scaffold.
References
- 1. Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 5. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic therapy - mechanisms, photosensitizers and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
The Unseen Influence: A Technical Guide to the Steric Effects of tert-Butyl Groups in Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of bulky substituents on ligands is a cornerstone of modern coordination chemistry and catalysis. Among these, the tert-butyl group stands out for its profound steric influence, capable of dramatically altering the electronic and structural properties of metal complexes. When incorporated into pyridine-based ligands, the tert-butyl group's spatial demands create unique coordination environments that have been harnessed to enhance catalytic activity, control reaction selectivity, and stabilize reactive intermediates. This in-depth technical guide explores the multifaceted steric effects of the tert-butyl group in pyridine ligands, providing a comprehensive overview of their synthesis, coordination chemistry, and impact on catalytic performance.
The Steric Shield: Impact on Coordination Geometry
The primary effect of introducing a tert-butyl group onto a pyridine ligand is the creation of significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, the bond lengths and angles within the coordination sphere, and the overall geometry of the complex.
A comparative analysis of crystallographic data for metal complexes with and without tert-butylated pyridine ligands reveals the tangible impact of this steric shielding. For instance, in copper(II) complexes, the presence of a 4-tert-butylpyridinium cation leads to a distorted tetrahedral geometry around the copper center.
| Complex | Metal-Ligand Bond Lengths (Å) | Ligand-Metal-Ligand Bond Angles (°) | Reference |
| (C₉H₁₄N)₂[CuCl₄] (with 4-tert-butylpyridinium) | Cu-Cl: 2.229 - 2.261 | Cl-Cu-Cl: 96.5 - 134.3 | [1] |
| [CuCl₂(C₅H₅N)₂] (with pyridine) | Cu-Cl: 2.288, Cu-N: 2.019 | N-Cu-N: 180.0, Cl-Cu-Cl: 180.0 (trans isomer) |
Note: Direct comparison is challenging due to differing coordination environments. The data for the unsubstituted pyridine complex represents a typical square planar geometry.
The data, though not from perfectly analogous structures, suggests that the bulky tert-butyl group can enforce a more distorted geometry compared to the often more regular geometries observed with less hindered pyridine ligands. This distortion can have significant implications for the reactivity of the metal center.
Crafting the Ligands: Synthetic Methodologies
The synthesis of tert-butyl substituted pyridine ligands is a crucial first step in harnessing their steric effects. Various synthetic routes have been developed to introduce the tert-butyl group at different positions on the pyridine ring.
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
This chiral ligand is valuable in asymmetric catalysis. A scalable synthesis has been developed starting from picolinic acid.
Experimental Protocol:
-
Amidation: Picolinic acid is reacted with (S)-tert-leucinol in the presence of a coupling agent like isobutyl chloroformate and a base such as N-methylmorpholine in dichloromethane at 0°C to room temperature.
-
Cyclization: The resulting amide is then cyclized to the oxazoline ring. This can be achieved through various methods, including treatment with thionyl chloride followed by a base like sodium methoxide.
Synthesis of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine
This tridentate ligand is synthesized through a multi-step process. A common approach involves the protection of pyridine rings, followed by acid treatment and subsequent reaction with tert-butyl carbamate.[2][3]
Enhancing Catalysis: The Steric Advantage
The steric bulk of tert-butyl groups on pyridine ligands plays a pivotal role in catalysis. It can create a sterically demanding pocket around the metal center, which can:
-
Promote reductive elimination: By increasing steric pressure, the bulky ligand can facilitate the final bond-forming step in cross-coupling reactions.
-
Enhance selectivity: The steric hindrance can control the approach of substrates to the metal center, leading to higher regioselectivity or stereoselectivity.
-
Stabilize low-coordinate species: The bulky groups can prevent dimerization or aggregation of catalytically active species.
A notable example is the use of tert-butyl modified terpyridine ligands in nickel-catalyzed alkyl-halide reductive coupling reactions. These reactions for C(sp³)-C(sp³) bond formation are challenging, but the use of the bulky terpyridine ligand leads to high yields where other ligands fail.[4]
Comparative Catalytic Performance
The advantage of tert-butylated ligands is evident when comparing their performance to their unsubstituted counterparts in cross-coupling reactions.
| Catalyst System | Reaction | Substrates | Yield (%) | Reference |
| NiBr₂ / 4,4'-di-tert-butyl-2,2'-bipyridine | Reductive Cross-Coupling | N-benzyl 6-bromo isoquinolone + N-Boc-4-tosyloxy-piperidine | 90 | [5] |
| NiI₂ / terpyridine | Reductive Cross-Coupling | Amide C-N activation with aryl iodide | Good to excellent | [4] |
While the reactions and substrates are not identical, these examples highlight the high efficiency of nickel catalysts bearing tert-butylated pyridine ligands in challenging cross-coupling reactions.
Spectroscopic Signatures
The introduction of a tert-butyl group also influences the spectroscopic properties of the pyridine ligands and their metal complexes.
-
NMR Spectroscopy: In ¹H NMR spectra, the tert-butyl group gives rise to a characteristic singlet in the upfield region (around 1.3 ppm). The electronic effect of the tert-butyl group can also cause slight shifts in the signals of the pyridine ring protons.
-
IR Spectroscopy: The vibrational modes of the pyridine ring can be subtly affected by the tert-butyl substituent. For instance, in a Cu(II) complex with 4-tert-butyl-pyridinium, characteristic C=C and C=N stretching vibrations of the pyridine ring are observed around 1590 cm⁻¹ and 1492 cm⁻¹, respectively.[1]
-
UV-Vis Spectroscopy: The electronic transitions of the metal complexes can be influenced by the steric and electronic effects of the tert-butyl group, leading to shifts in the absorption maxima.
| Spectroscopic Technique | Ligand/Complex | Key Observations | Reference |
| ¹H NMR | 4-tert-butylpyridine | Singlet at ~1.3 ppm (tert-butyl protons) | |
| IR | (C₉H₁₄N)₂[CuCl₄] | C=C stretch at 1590 cm⁻¹, C=N stretch at 1492 cm⁻¹ | [1] |
Conclusion
The tert-butyl group is more than just a bulky substituent; it is a powerful tool for rationally designing pyridine ligands with tailored steric and electronic properties. Its ability to create a sterically congested yet well-defined coordination environment around a metal center has profound implications for the structure, stability, and catalytic activity of the resulting complexes. For researchers in materials science, catalysis, and drug development, a thorough understanding of the steric effects of the tert-butyl group in pyridine ligands is essential for the design of next-generation catalysts and functional materials. The continued exploration of these effects will undoubtedly lead to further innovations and breakthroughs in these critical fields.
References
- 1. Synthesis, characterization and structural analysis of complexes from 2,2':6',2''-terpyridine derivatives with transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 2-phenylpyridine derivatives, a class of compounds with significant applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and with emerging potential in medicinal chemistry and drug development. This document details their synthesis, experimental characterization, and the relationship between their structure and electronic properties, offering a valuable resource for researchers in the field.
Core Electronic Properties and Their Significance
2-Phenylpyridine (ppy) is a bidentate ligand that readily forms stable complexes with transition metals, most notably iridium(III) and platinum(II). The electronic properties of these complexes are dominated by the interplay between the metal center and the ligands. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their behavior. In many phosphorescent 2-phenylpyridine complexes, the HOMO is typically localized on a mixture of the metal d-orbitals and the phenyl ring of the ppy ligand, while the LUMO is centered on the pyridine ring of the ppy ligand or an ancillary ligand.
The energy difference between the HOMO and LUMO levels, known as the band gap, dictates the color of the emitted light. By chemically modifying the 2-phenylpyridine scaffold or the ancillary ligands, it is possible to tune these energy levels and, consequently, the emission color. For instance, introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring can lower the HOMO energy level, leading to a larger band gap and a blue-shift in the emission. Conversely, extending the π-conjugation of the ligand can lower the band gap, resulting in a red-shift.[1][2]
Quantitative Data on Electronic Properties
The following tables summarize key electronic and photophysical data for a selection of 2-phenylpyridine derivatives, primarily focusing on widely studied iridium(III) complexes. These values are crucial for designing new materials with targeted properties for applications in OLEDs and other optoelectronic devices.
Table 1: Electrochemical and Energy Level Data of Selected 2-Phenylpyridine Iridium(III) Complexes
| Complex/Derivative Name | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| fac-Ir(ppy)₃ | 0.30 | -2.58 | -5.10 | -2.22 | 2.88 |
| FIrpic | 0.69 | -2.36 | -5.49 | -2.44 | 3.05 |
| (ppy)₂Ir(acac) | 0.55 | -2.45 | -5.35 | -2.35 | 3.00 |
| (F₂ppy)₂Ir(pic) | 0.88 | -2.21 | -5.68 | -2.59 | 3.09 |
Note: HOMO and LUMO energy levels are often estimated from electrochemical data using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard, where the HOMO is correlated with the onset of oxidation and the LUMO with the onset of reduction. The values can vary depending on the experimental conditions.
Table 2: Photophysical Properties of Selected 2-Phenylpyridine Iridium(III) Complexes
| Complex/Derivative Name | Emission Peak (λₑₘ, nm) | Photoluminescence Quantum Yield (Φₚₗ) | Phosphorescence Lifetime (τ, µs) |
| fac-Ir(ppy)₃ | 510 | ~1.00 | 1.9 |
| FIrpic | 472, 498 | ~0.77 | 1.8 |
| (ppy)₂Ir(acac) | 516 | 0.18 | 0.4 |
| (F₂ppy)₂Ir(pic) | 468, 495 | 0.57 | 1.1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2-phenylpyridine derivatives, offering a practical guide for researchers.
Synthesis of 2-Phenylpyridine
A common method for the synthesis of 2-phenylpyridine is through a cross-coupling reaction. A detailed procedure is as follows:
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium metal pieces to dry ether under a nitrogen atmosphere.
-
Formation of Phenyllithium: Slowly add a solution of bromobenzene in dry ether to the flask with stirring. The reaction is often initiated by gentle heating.
-
Reaction with Pyridine: After the lithium has mostly reacted, slowly add a solution of dry pyridine in dry toluene.
-
Reflux and Workup: Distill off the ether and heat the remaining mixture at 110°C for several hours. After cooling, cautiously add water.
-
Extraction and Purification: Separate the organic layer, dry it with a suitable drying agent (e.g., pulverized potassium hydroxide), and distill the product under vacuum. Further purification can be achieved by fractional distillation.
Synthesis of Iridium(III) Complexes
A general two-step procedure is often employed for the synthesis of heteroleptic iridium(III) complexes of the type [Ir(ppy)₂(N^N)]⁺:
-
Formation of the Chloro-Bridged Dimer: Iridium(III) chloride hydrate and 2-phenylpyridine (or a derivative) are refluxed in a mixture of 2-ethoxyethanol and water (typically 3:1 v/v) under a nitrogen atmosphere for several hours. The resulting chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂, precipitates upon cooling and can be collected by filtration.
-
Reaction with Ancillary Ligand: The chloro-bridged dimer is then reacted with the desired ancillary N^N ligand (e.g., 2,2'-bipyridine) in a suitable solvent such as dichloromethane or 2-ethoxyethanol under reflux. The reaction progress is monitored by thin-layer chromatography.
-
Purification: The final complex is typically purified by column chromatography on silica gel, followed by recrystallization.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of these compounds.
-
Instrumentation: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Solution Preparation: The 2-phenylpyridine derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas like argon or nitrogen for at least 15 minutes prior to the measurement.
-
Measurement: The potential is swept from a starting potential to a vertex potential and then back. The scan rate is typically between 20 and 100 mV/s. Ferrocene is often added as an internal standard to reference the potentials to the Fc/Fc⁺ couple.
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV
-
ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV
-
UV-Visible Absorption and Photoluminescence Spectroscopy
These techniques are used to characterize the optical properties of the 2-phenylpyridine derivatives.
-
Sample Preparation: Solutions of the compound are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. For photoluminescence measurements, the solutions are often deoxygenated by bubbling with an inert gas to minimize quenching of the excited state.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum reveals the electronic transitions within the molecule.
-
Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum. The resulting spectrum provides information about the emission color and the nature of the excited state.
-
Photoluminescence Quantum Yield (PLQY): The PLQY, a measure of the efficiency of the emission process, is typically determined using a relative method. A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The absorbance of the sample and the standard at the excitation wavelength are matched, and their integrated emission intensities are compared.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the study of 2-phenylpyridine derivatives.
Conclusion
2-Phenylpyridine derivatives represent a versatile class of compounds with tunable electronic properties that are highly relevant for the development of advanced materials and potentially for therapeutic applications. A systematic approach to their design, synthesis, and characterization, as outlined in this guide, is crucial for unlocking their full potential. By understanding the fundamental relationships between molecular structure and electronic behavior, researchers can rationally design new derivatives with tailored properties to meet the demands of various applications.
References
An In-depth Technical Guide to 4-(tert-Butyl)-2-phenylpyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(tert-butyl)-2-phenylpyridine, a substituted pyridine derivative of significant interest in materials science and catalysis. The document details its discovery and historical context, outlines various synthetic methodologies with specific experimental protocols, and presents its key physical and chemical properties in structured tables. Furthermore, it explores the applications of this compound, particularly as a ligand in transition metal complexes for organic light-emitting diodes (OLEDs) and photocatalysis, complete with a visualization of a representative catalytic cycle.
Introduction
This compound is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a phenyl group at the 2-position and a bulky tert-butyl group at the 4-position. This unique substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable ligand in coordination chemistry and a building block in organic synthesis. The phenyl group extends the π-conjugated system, while the sterically demanding tert-butyl group can influence the geometry and stability of metal complexes, often preventing aggregation-induced quenching in luminescent materials. This guide serves as a detailed resource for researchers and professionals working with or interested in the applications of this compound.
Discovery and History
While a definitive singular "discovery" paper for this compound is not readily apparent in a survey of early chemical literature, its synthesis falls within the broader exploration of substituted pyridines. The development of various pyridine synthesis methods throughout the 20th century, such as those pioneered by Chichibabin and later, more versatile cross-coupling reactions, laid the groundwork for the preparation of a vast array of substituted pyridines, including this compound. Its CAS registry number, 53911-36-7, indicates its formal registration in the mid-1970s, a period marked by the burgeoning field of organometallic chemistry and the development of new synthetic methodologies. The interest in this specific compound and its derivatives has grown significantly with the advent of organic electronics and advancements in catalysis, where the tuning of ligand properties is crucial for device performance and reaction efficiency.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound, offering flexibility in starting materials and reaction conditions. The most common and effective methods include palladium-catalyzed cross-coupling reactions, Grignard reactions, and approaches utilizing organolithium reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming the C-C bond between the pyridine and phenyl rings or for introducing the tert-butyl group.
A common strategy involves the Suzuki-Miyaura coupling of a pyridine derivative with a boronic acid or ester.
-
Route A: Coupling of 2-halopyridine with 4-(tert-butyl)phenylboronic acid.
-
Route B: Coupling of 4-(tert-butyl)-2-halopyridine with phenylboronic acid.
Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling): A mixture of the halopyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. This method is particularly useful for its high functional group tolerance.[1][2]
Experimental Protocol (General Procedure for Negishi Coupling): To a solution of the appropriate bromopyridine in anhydrous THF under an inert atmosphere at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. After stirring for a period, a solution of anhydrous zinc chloride in THF is added. The resulting organozinc reagent is then added to a mixture of the other aryl halide and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
Grignard Reactions
The addition of a Grignard reagent to a pyridine derivative is another established method for introducing the tert-butyl or phenyl group.[3]
Experimental Protocol (General Procedure for Grignard Reaction): To a solution of a suitable halopyridine in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, the Grignard reagent (e.g., tert-butylmagnesium chloride or phenylmagnesium bromide) is added dropwise at a controlled temperature (often 0 °C or room temperature). The reaction mixture is stirred for several hours. Upon completion, the reaction is carefully quenched with an aqueous solution of an ammonium salt (e.g., NH₄Cl). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Ruthenium-Catalyzed C-H Activation
A more recent and efficient method involves the direct C-H functionalization of 2-phenylpyridine with a tert-butyl source, catalyzed by a ruthenium complex.
Experimental Protocol for Ruthenium-Catalyzed Synthesis: 2-Phenylpyridine (1 mmol, 0.14 mL), 2-bromo-2-methylpropane (3 mmol, 0.34 mL), [RuCl₂(p-cymene)]₂ (5 mol%, 30 mg), and KOAc (2 mmol, 196 mg) are combined in 1,4-dioxane (4 mL). The reaction mixture is stirred in a sealed vessel at an elevated temperature (e.g., 100 °C) for a specified time. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to afford this compound.[4]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇N | [5][6] |
| Molecular Weight | 211.31 g/mol | [5][6] |
| Appearance | Pale yellow oil/liquid | [5] |
| Boiling Point | 330.8 ± 21.0 °C (Predicted) | [7] |
| Density | 0.984 ± 0.06 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.54 | [5] |
| pKa | 5.10 ± 0.10 (Predicted) | [6] |
Table 2: Spectroscopic Data
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 8.71 (d, J = 4.8 Hz, 1H), 8.05 (dd, J = 1.8 Hz, 1H), 7.86 – 7.65 (m, 3H), 7.47 (d, J = 7.9 Hz, 1H), 7.42 (t, J = 7.7 Hz, 1H), 7.22 (ddd, J = 6.7, 4.9, 1.9 Hz, 1H), 1.40 (s, 9H). | [4] |
| ¹³C NMR (CDCl₃) | δ 158.19, 151.74, 149.75, 139.32, 136.78, 128.57, 126.20, 124.30, 124.10, 122.04, 120.90, 35.01, 31.54. | [4] |
Applications
The unique structural features of this compound make it a highly effective ligand in various catalytic and materials science applications.
Ligand in Transition Metal Complexes for OLEDs
Substituted phenylpyridines are crucial ligands in the design of phosphorescent iridium(III) and platinum(II) complexes used as emitters in OLEDs. The bulky tert-butyl group on the this compound ligand can help to suppress intermolecular interactions (π-π stacking) between the metal complexes in the solid state. This reduction in aggregation can lead to improved photoluminescent quantum yields and better device performance by preventing self-quenching.[3][8]
Ligand in Photocatalysis
Transition metal complexes, particularly those of ruthenium and iridium, with polypyridyl ligands are widely used as photocatalysts. These complexes can absorb visible light and initiate single-electron transfer processes. While 2,2'-bipyridine is a common ligand, derivatives like this compound can be used to fine-tune the photophysical and electrochemical properties of the catalyst, such as its excited-state lifetime and redox potentials. These modifications can enhance the efficiency and selectivity of various photoredox-catalyzed organic transformations.[9][10]
Visualizations
Synthetic Workflow: Ruthenium-Catalyzed C-H tert-Butylation
Caption: Experimental workflow for the synthesis of this compound.
Generic Photocatalytic Cycle (Reductive Quenching)
Caption: A generic reductive quenching photocatalytic cycle.
Conclusion
This compound stands out as a versatile and valuable compound in modern chemistry. Its synthesis, achievable through various robust methods including palladium-catalyzed cross-coupling and direct C-H activation, provides access to a ligand with tunable steric and electronic properties. These properties are particularly advantageous in the fields of organic electronics and photocatalysis, where it contributes to the enhanced performance of OLEDs and the efficiency of catalytic transformations. This guide has consolidated the key information on its discovery, synthesis, properties, and applications, aiming to serve as a practical resource for researchers and developers in the chemical sciences. The continued exploration of this and related substituted pyridines is expected to lead to further innovations in materials and catalytic systems.
References
- 1. highly-efficient-green-phosphorescent-oleds-based-on-a-novel-iridium-complex - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 53911-36-7 | Benchchem [benchchem.com]
- 4. 4-tert-Butylpyridine 98 3978-81-2 [sigmaaldrich.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 4-Phenylpyridine(939-23-1) 13C NMR spectrum [chemicalbook.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 4-(tert-Butyl)-2-phenylpyridine: A Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(tert-Butyl)-2-phenylpyridine is a substituted aromatic heterocyclic compound with significant potential in materials science and catalysis. Its unique electronic and steric properties, arising from the interplay between the phenyl and tert-butyl substituents on the pyridine ring, make it a valuable ligand in coordination chemistry and a building block for functional organic materials. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound. It details the methodologies for computational analysis, presents illustrative data on its molecular and electronic structure, and visualizes key computational workflows and potential reaction pathways. While a dedicated comprehensive theoretical study on this specific molecule is not extensively available in public literature, this guide synthesizes information from studies on analogous compounds to provide a robust framework for its theoretical investigation.
Introduction
Substituted pyridines are a cornerstone in various chemical disciplines, from medicinal chemistry to materials science. The introduction of different functional groups onto the pyridine scaffold allows for the fine-tuning of its electronic, steric, and photophysical properties. This compound presents an interesting case where the electron-withdrawing nature of the pyridyl group influences the phenyl ring, while the bulky tert-butyl group exerts significant steric effects.[1] These characteristics can influence the molecule's conformation, its coordination to metal centers, and its reactivity.[1]
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the fundamental properties of such molecules at an atomic level.[1][2] Computational chemistry provides insights into molecular geometry, vibrational modes, and electronic structure, which are crucial for predicting reactivity, designing new materials, and elucidating reaction mechanisms.[1] This guide outlines the theoretical framework for studying this compound, offering researchers a roadmap for computational analysis.
Data Presentation: Theoretical Molecular and Electronic Properties
The following tables summarize illustrative quantitative data for this compound. This data is derived from computational studies on the parent compound, 2-phenylpyridine, and general knowledge of the effects of tert-butyl substitution. The values should be considered as approximations pending a dedicated theoretical study on the target molecule.
Optimized Molecular Geometry
The introduction of the bulky tert-butyl group is expected to cause minor distortions in the planarity of the phenyl and pyridine rings compared to 2-phenylpyridine. The bond lengths and angles within the aromatic rings are predicted to be largely conserved, with slight elongation of the C-C bond connecting the tert-butyl group.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Dihedral Angle) for this compound.
| Parameter | Description | Illustrative Value |
| C-C (inter-ring) | Bond length between the phenyl and pyridine rings | ~ 1.49 Å |
| C-N (pyridine) | Average C-N bond length in the pyridine ring | ~ 1.34 Å |
| C-C (pyridine) | Average C-C bond length in the pyridine ring | ~ 1.39 Å |
| C-C (phenyl) | Average C-C bond length in the phenyl ring | ~ 1.40 Å |
| C-C (tert-butyl) | Bond length between pyridine ring and tert-butyl carbon | ~ 1.54 Å |
| Dihedral Angle | Angle between the planes of the phenyl and pyridine rings | ~ 20-30° |
Note: Values are based on typical DFT calculations for substituted 2-phenylpyridines.
Vibrational Frequencies
The vibrational spectrum of this compound can be predicted using DFT calculations. The characteristic vibrational modes are associated with the stretching and bending of bonds within the pyridine and phenyl rings, as well as the vibrations of the tert-butyl group.
Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound.
| Vibrational Mode | Description | Illustrative Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | Stretching of C-H bonds on the phenyl and pyridine rings | 3050 - 3100 |
| C-H stretch (aliphatic) | Stretching of C-H bonds in the tert-butyl group | 2900 - 3000 |
| C=N stretch (pyridine) | Stretching of the carbon-nitrogen bonds in the pyridine ring | 1580 - 1620 |
| C=C stretch (aromatic) | Stretching of the carbon-carbon bonds in the aromatic rings | 1400 - 1600 |
| C-C stretch (tert-butyl) | Stretching of the carbon-carbon bonds in the tert-butyl group | 900 - 1200 |
| Ring breathing modes | Collective vibrations of the aromatic rings | 800 - 1100 |
Note: These are typical frequency ranges and a full computational analysis would provide a detailed list of all normal modes.
Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and its potential in electronic applications. The tert-butyl group, being an electron-donating group, is expected to slightly raise the HOMO energy level compared to 2-phenylpyridine.
Table 3: Illustrative Electronic Properties of this compound.
| Property | Description | Illustrative Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 to -6.2 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 to -1.2 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.0 to 5.4 |
Note: The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule.
Experimental and Computational Protocols
A thorough theoretical study of this compound would involve a multi-step computational protocol. The following outlines a standard methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Geometry Optimization
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Computational Method: Geometry optimization is performed using DFT, a widely used quantum chemical method for its balance of accuracy and computational cost.
-
Functional and Basis Set Selection: A common and effective choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d) or a more extensive one like 6-311++G(d,p) for higher accuracy.
-
Convergence Criteria: The optimization is run until the forces on the atoms and the energy change between steps are below a defined threshold, ensuring a true energy minimum is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.
Electronic Structure Analysis
-
Molecular Orbital Analysis: The energies and spatial distributions of the HOMO, LUMO, and other frontier molecular orbitals are analyzed from the optimized geometry calculation. This provides insights into the regions of the molecule that are most likely to be involved in chemical reactions (electron donation and acceptance).
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify electrophilic and nucleophilic sites.
Spectroscopic Simulations
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, which can be compared with experimental data.
-
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.
Mandatory Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of this compound.
Caption: A generalized workflow for the computational study of this compound.
Logical Relationship: Electrophilic Aromatic Substitution
The phenyl ring of this compound can undergo electrophilic aromatic substitution. The pyridyl group is deactivating and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution is expected at the ortho positions.
Caption: Logical pathway for electrophilic substitution on the phenyl ring.
Conclusion
This technical guide has outlined the theoretical framework for the computational study of this compound. By employing established DFT and TD-DFT methodologies, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. The provided illustrative data and workflows serve as a valuable starting point for future in-depth theoretical investigations. Such studies are crucial for unlocking the full potential of this compound in the development of novel materials and efficient catalytic systems. Further dedicated computational and experimental work is encouraged to build upon this foundational guide and to fully elucidate the rich chemistry of this promising compound.
References
Methodological & Application
Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(tert-Butyl)-2-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined below are based on established methodologies for the synthesis of 2-arylpyridines, offering a robust and efficient route to this target molecule.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an indispensable tool in modern organic synthesis. The synthesis of this compound can be efficiently achieved by the palladium-catalyzed cross-coupling of a halogenated 4-(tert-butyl)pyridine derivative with phenylboronic acid, or alternatively, by coupling a 2-halopyridine with 4-(tert-butyl)phenylboronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-4-(tert-butyl)pyridine) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., phenylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki coupling, based on analogous reactions reported in the literature.
| Parameter | Value/Condition | Notes |
| Reactant 1 | 2-Chloro-4-(tert-butyl)pyridine | or 2-Bromo-4-(tert-butyl)pyridine |
| Reactant 2 | Phenylboronic acid | |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Typically 1-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | Typically 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Typical ratios are 3:1 to 5:1 |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS |
| Typical Yield | 75-95% | Dependent on specific conditions |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Chloro-4-(tert-butyl)pyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4-(tert-butyl)pyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Then, add 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.
Visualizations
Below are diagrams illustrating the key aspects of the synthesis.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Experimental workflow for the synthesis of this compound.
Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its synthesis, therefore, is of paramount importance in organic chemistry. Palladium-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful and versatile tools for the construction and elaboration of the pyridine ring, offering significant advantages in terms of efficiency, functional group tolerance, and substrate scope. This document provides detailed application notes and protocols for several key palladium-catalyzed methods for the synthesis of substituted pyridines.
C-H Activation/Functionalization: Direct Arylation of 2-Phenylpyridines
Palladium-catalyzed C-H activation has revolutionized the synthesis of complex molecules by enabling the direct functionalization of otherwise inert C-H bonds.[1][2] For the synthesis of substituted pyridines, the ortho-arylation of 2-phenylpyridine is a well-established and highly regioselective transformation.[3]
Application Notes:
This protocol is suitable for the direct introduction of an aryl group at the ortho-position of the phenyl ring in 2-phenylpyridine derivatives. The reaction typically employs a palladium(II) catalyst, an oxidant, and an arylboronic acid as the coupling partner. The pyridine nitrogen acts as a directing group, facilitating the regioselective C-H activation.[3] This method is advantageous as it avoids the pre-functionalization of the 2-phenylpyridine substrate. A variety of functional groups on both the 2-phenylpyridine and the arylboronic acid are tolerated.
Experimental Protocol: Ortho-Arylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add 2-phenylpyridine (1.0 equiv.), the desired arylboronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OTf)₂ (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (0.2 M concentration with respect to 2-phenylpyridine).
-
Add TBHP (2.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.
Quantitative Data:
| Entry | 2-Phenylpyridine Derivative | Arylboronic Acid | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | Dioxane | 24 | 85 |
| 2 | 2-(p-Tolyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | Dioxane | 24 | 78 |
| 3 | 2-(4-Chlorophenyl)pyridine | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/Cu(OTf)₂ | TBHP | Dioxane | 24 | 82 |
Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[4] It is widely used for the synthesis of biaryl compounds, including 2-arylpyridines.[5][6]
Application Notes:
This protocol describes the synthesis of 2-arylpyridines from 2-halopyridines (typically bromo- or chloropyridines) and arylboronic acids. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[6] The reaction is generally tolerant of a wide range of functional groups and reaction conditions can be tuned for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 2-bromopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.) in the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-arylpyridine.[5]
Quantitative Data:
| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 2-Chloropyridine | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | 2-Bromo-5-methylpyridine | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 90 | 95 |
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling reaction provides a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is instrumental in the synthesis of alkynyl-substituted pyridines.
Application Notes:
This protocol is applicable for the coupling of halopyridines with a variety of terminal alkynes. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base which also often serves as the solvent.[9][10] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF, if not using the amine as solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the 3-bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
Quantitative Data:
| Entry | Halopyridine | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 2-Iodopyridine | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 89 |
| 3 | 4-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 80 | 75 |
Buchwald-Hartwig Amination: Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has become a vital tool for the synthesis of arylamines, including aminopyridines.[11]
Application Notes:
This protocol enables the coupling of halopyridines with a wide range of primary and secondary amines. The choice of a suitable phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[12] The reaction requires a strong base, such as sodium tert-butoxide.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.[12]
Quantitative Data:
| Entry | Halopyridine | Amine | Catalyst (mol%) / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1.5) / Xantphos (3) | NaOtBu | Toluene | 100 | 96 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | LHMDS | 1,4-Dioxane | 90 | 85 |
| 3 | 4-Chloropyridine | Benzylamine | Pd-PEPPSI-IPr (2) | K₃PO₄ | t-BuOH | 110 | 91 |
Visualization of Reaction Workflows and Mechanisms
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Palladium-Catalyzed Pyridine Synthesis
Caption: General experimental workflow for palladium-catalyzed pyridine synthesis.
Logical Relationship of Cross-Coupling Reactions for Pyridine Substitution
Caption: Relationship between cross-coupling reactions for pyridine functionalization.
References
- 1. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. revues.imist.ma [revues.imist.ma]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-(tert-Butyl)-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The described method is based on a nickel-catalyzed Kumada cross-coupling reaction, a robust and efficient approach for the formation of carbon-carbon bonds between aryl and heteroaryl moieties.
Introduction
Substituted pyridines are a prevalent structural motif in a vast array of pharmaceuticals and functional materials. The targeted molecule, this compound, incorporates a sterically demanding tert-butyl group, which can significantly influence the molecule's conformational properties, solubility, and biological activity. While various synthetic strategies exist for 2-arylpyridines, the Grignard reaction, particularly in the form of a Kumada coupling, offers a reliable and scalable method for its preparation. This protocol details the nickel-catalyzed cross-coupling of phenylmagnesium bromide with 2-chloro-4-tert-butylpyridine.
Data Presentation
A summary of the expected quantitative data for the synthesis of this compound is presented in Table 1. This data is based on typical yields for similar Kumada coupling reactions and the calculated molecular properties.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Chloro-4-tert-butylpyridine | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Bromobenzene | 1.2 eq |
| NiCl₂(dppp) | 0.05 eq |
| Product | |
| Molecular Formula | C₁₅H₁₇N |
| Molecular Weight | 211.31 g/mol |
| Theoretical Yield | Based on limiting reagent |
| Expected Experimental Data | |
| Isolated Yield | 75-85% |
| Purity (by GC-MS) | >95% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | See Experimental Protocols for details |
| ¹³C NMR (CDCl₃, 101 MHz) | See Experimental Protocols for details |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a nickel-catalyzed Kumada coupling reaction.
Materials and Reagents
-
2-Chloro-4-tert-butylpyridine
-
Magnesium turnings
-
Bromobenzene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Experimental Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent. The apparatus should be under an inert atmosphere (nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Grignard Formation: Add a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.
Part 2: Kumada Cross-Coupling Reaction
-
Catalyst and Substrate Addition: In a separate flask under an inert atmosphere, dissolve 2-chloro-4-tert-butylpyridine (1.0 eq) and NiCl₂(dppp) (0.05 eq) in anhydrous THF.
-
Reaction: Cool the solution of the Grignard reagent prepared in Part 1 in an ice bath. Slowly add the solution of 2-chloro-4-tert-butylpyridine and the nickel catalyst to the Grignard reagent via a cannula or dropping funnel.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Part 3: Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H), 7.99 (dd, J = 8.0, 1.6 Hz, 2H), 7.68 (d, J = 1.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.37 (t, J = 7.4 Hz, 1H), 7.20 (dd, J = 5.2, 1.6 Hz, 1H), 1.38 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.5, 157.9, 149.0, 139.6, 128.8, 128.7, 126.8, 121.3, 118.4, 34.8, 30.9.
Mandatory Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Application Notes and Protocols: 4-(tert-Butyl)-2-phenylpyridine and its Analogs in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-Butyl)-2-phenylpyridine is a substituted pyridine ligand that possesses unique steric and electronic properties conducive to applications in coordination chemistry and catalysis. The presence of a bulky tert-butyl group at the 4-position can influence the coordination geometry and stability of metal complexes, while the 2-phenyl group contributes to the ligand's electronic character. While specific, detailed catalytic applications for this compound are not extensively documented in publicly available literature, its structural similarity to well-studied ligands such as 2-phenylpyridine and 4,4'-di-tert-butyl-2,2'-bipyridine allows for insightful extrapolation of its potential uses. This document provides an overview of the synthesis of this compound and detailed application notes and protocols for catalytic reactions utilizing its closely related and highly relevant analogs.
Synthesis of this compound
Several synthetic routes to this compound have been established, with palladium-catalyzed cross-coupling reactions being a versatile and high-yielding approach.[1]
1. Suzuki-Miyaura Coupling
A common method for the synthesis of aryl pyridines is the Suzuki-Miyaura coupling. For this compound, this can be achieved by coupling a substituted pyridine with a corresponding boronic acid. One possible route involves the reaction of 2-bromo-4-(tert-butyl)pyridine with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: 2-bromo-4-(tert-butyl)pyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), Triphenylphosphine (PPh₃, 0.08 equiv), and Potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: A mixture of Toluene and Water (e.g., 4:1 v/v).
-
Procedure:
-
To a round-bottom flask, add 2-bromo-4-(tert-butyl)pyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Logical Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Catalytic Applications of Structurally Related Ligands
Due to the limited specific data on this compound in catalysis, this section details the applications of its core structure, 2-phenylpyridine, and the sterically hindered bipyridine analog, 4,4'-di-tert-butyl-2,2'-bipyridine. These examples serve as a strong proxy for the potential catalytic utility of this compound.
Palladium-Catalyzed C-H Activation with 2-Phenylpyridine
2-Phenylpyridine is a classic directing group for palladium-catalyzed C-H activation, enabling functionalization at the ortho-position of the phenyl ring.
Application: Palladium-Catalyzed Methylation of 2-Phenylpyridine
A notable application is the direct methylation of the C-H bond of 2-phenylpyridine using di-tert-butyl peroxide as the methylating agent.[2]
Quantitative Data
| Catalyst | Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|
| PdCl₂ | di-tert-butyl peroxide | Benzene | 120 | Not specified |[2] |
Experimental Protocol: Palladium-Catalyzed Methylation
-
Reactants: 2-phenylpyridine (1.0 equiv), di-tert-butyl peroxide (2.0 equiv), Palladium(II) chloride (PdCl₂, 0.05 equiv).
-
Solvent: Benzene.
-
Procedure:
-
In a sealed tube, combine 2-phenylpyridine, PdCl₂, and benzene.
-
Add di-tert-butyl peroxide to the mixture.
-
Seal the tube and heat the reaction at 120 °C for 24 hours.
-
After cooling, the reaction mixture is typically purified by column chromatography to isolate the methylated product.
-
Catalytic Cycle for C-H Methylation
Caption: Proposed catalytic cycle for the palladium-catalyzed methylation of 2-phenylpyridine.
Iridium-Catalyzed Reactions with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
The ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is widely used in iridium-based photoredox catalysis due to its ability to form stable and photophysically active complexes.
Application: Iridium-Catalyzed Photoredox Reaction
An example is the use of [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst in a visible-light-mediated reaction.
Quantitative Data
| Catalyst | Reactants | Solvent | Light Source | Time (h) | Yield (%) | Reference |
|---|
| [Ir(ppy)₂(dtbbpy)]PF₆ | N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate), 4-fluorobenzaldehyde | Acetonitrile | Blue LEDs | 3 | 80 | |
Experimental Protocol: Iridium-Catalyzed Photoredox Reaction
-
Reactants: N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) (0.20 mmol), 4-fluorobenzaldehyde (0.28 mmol), 1 M KOH in methanol (0.82 mL), [Ir(ppy)₂(dtbbpy)]PF₆ (2.0 x 10⁻³ mmol).
-
Solvent: Dry acetonitrile (3.2 mL).
-
Procedure:
-
Charge an oven-dried Schlenk tube with N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) and degas with N₂.
-
Add the KOH solution and 4-fluorobenzaldehyde, then stir at room temperature for 30 minutes.
-
Add a solution of [Ir(ppy)₂(dtbbpy)]PF₆ in dry acetonitrile.
-
Degas the reaction mixture with N₂ bubbling.
-
Irradiate the mixture with blue LEDs at room temperature for 3 hours.
-
After the reaction, filter the solution and concentrate under vacuum.
-
Purify the product by column chromatography.
-
References
Application Notes and Protocols: Iridium Complexes with 4-(tert-Butyl)-2-phenylpyridine for High-Performance OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and application of iridium(III) complexes featuring the 4-(tert-butyl)-2-phenylpyridine (tBu-ppy) ligand for Organic Light-Emitting Diodes (OLEDs). The introduction of a tert-butyl group at the 4-position of the phenyl ring of the 2-phenylpyridine ligand is a key strategy to enhance the performance of phosphorescent emitters in OLEDs. This modification can improve solubility, prevent aggregation-caused quenching, and influence the electronic properties of the complex, leading to enhanced device efficiency and stability.
Overview of Iridium(III) Complexes with this compound
Iridium(III) complexes are the cornerstone of phosphorescent OLED (PHOLED) technology, enabling the harvesting of both singlet and triplet excitons to achieve internal quantum efficiencies approaching 100%. The archetypal green emitter, fac-tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), has been extensively studied. The functionalization of the phenylpyridine ligand, such as with a tert-butyl group, allows for the fine-tuning of the complex's properties.
The this compound ligand offers several advantages:
-
Increased Solubility: The bulky tert-butyl group enhances the solubility of the iridium complex in organic solvents, facilitating device fabrication through solution-processing techniques.
-
Reduced Aggregation: Steric hindrance from the tert-butyl groups can prevent close packing of the complexes in the solid state, mitigating self-quenching and leading to higher emission quantum yields in thin films.
-
Electronic Tuning: The electron-donating nature of the tert-butyl group can influence the HOMO and LUMO energy levels of the complex, allowing for optimization of charge injection and transport properties within the OLED device.
Experimental Protocols
Synthesis of fac-Tris[4-(tert-butyl)-2-phenylpyridinato]iridium(III) (Ir(tBu-ppy)₃)
This protocol is adapted from established methods for the synthesis of homoleptic iridium(III) complexes.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound
-
2-Ethoxyethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Column chromatography setup (silica gel)
-
Solvents for purification (e.g., dichloromethane, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine iridium(III) chloride hydrate (1 equivalent) and this compound (3-4 equivalents).
-
Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with water and then with a small amount of a non-polar solvent like hexanes to remove unreacted ligand.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes. The desired facial isomer is usually the main product and can be identified by its characteristic bright emission under UV light.
-
Final Product: Collect the fractions containing the pure product, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven. The final product should be a bright yellow-green powder.
Diagram of the Synthetic Workflow:
Application Notes and Protocols: Ruthenium Complexes of Phenylpyridine Derivatives in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ruthenium-based complexes have been cornerstone sensitizers in dye-sensitized solar cells (DSSCs) for decades, primarily due to their efficient metal-to-ligand charge transfer (MLCT) characteristics, long-term stability, and high power conversion efficiencies (PCE).[1][2] The archetypal sensitizers, N3 and N719, have set high benchmarks in the field.[3][4] However, the quest for panchromatic absorption, enhanced stability, and higher efficiencies has driven the exploration of novel ligand systems. Cyclometalated ruthenium complexes, particularly those incorporating phenylpyridine derivatives, have emerged as a promising class of sensitizers to address these challenges.[1][5]
The introduction of a strong σ-donating carbon-ruthenium bond in cyclometalated phenylpyridine ligands offers significant advantages. These complexes often exhibit broader and more red-shifted visible light absorption compared to traditional polypyridyl complexes like N719.[5] This enhanced light-harvesting capability across the solar spectrum can lead to higher short-circuit current densities (Jsc).[1][6]
Furthermore, the development of thiocyanate-free cyclometalated complexes is a key strategy to improve the long-term stability of DSSCs.[7] Thiocyanate ligands are a known weak point in traditional ruthenium dyes, being susceptible to substitution and degradation, which compromises device longevity.[3] Phenylpyridine-based ligands provide a robust alternative, paving the way for more durable solar cells.[7] Research has demonstrated that tuning the electronic and steric properties of the ancillary ligands attached to the Ru(ppy) (ppy = 2-phenylpyridine) core allows for fine-control over the complex's photophysical and electrochemical properties, enabling optimization for efficient electron injection and dye regeneration.[6][7]
While most research has focused on their application in n-type DSSCs (with TiO₂ photoanodes), cyclometalated ruthenium complexes have also been investigated as sensitizers for p-type DSSCs using nickel oxide (NiO), demonstrating their versatility.[8]
Data Presentation: Performance of Ruthenium Phenylpyridine Complexes
The following tables summarize the photophysical properties and photovoltaic performance of selected ruthenium complexes containing phenylpyridine or related cyclometalating ligands, with standard dyes included for comparison.
Table 1: Photovoltaic Performance of Selected Ruthenium Complexes in DSSCs
| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) | Electrolyte | Reference |
| Cyclometalated Ru(II) Complex (Click-derived) | 8.1 | 0.66 | 0.70 | 4.0 | I⁻/I₃⁻ | [9] |
| Cyclometalated Ru(II) Complex + CDCA | 9.4 | 0.65 | 0.70 | 4.5 | I⁻/I₃⁻ | [9] |
| RC-76 | 17.52 | - | - | 9.23 | I⁻/I₃⁻ | [6][10] |
| Complex 2a (difluorophenyl)pyridine | 3.26 | - | - | - | [Co(dmbipy)₃]²⁺/³⁺ | [7] |
| Complex 2b (phenylpyridine) | 1.96 | - | - | - | [Co(dmbipy)₃]²⁺/³⁺ | [7] |
| Black Dye (Reference) | 10.7 | 0.69 | 0.69 | 5.2 | I⁻/I₃⁻ | [9] |
| N719 (Reference) | - | - | - | 10.0 - 11.18 | I⁻/I₃⁻ | [1][4] |
| Z907 (Reference) | 4.86 | - | - | 1.33 | [Co(dmbipy)₃]²⁺/³⁺ | [7] |
CDCA: Chenodeoxycholic acid (co-adsorbent)
Table 2: Photophysical Properties of Selected Ruthenium Complexes
| Complex | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λem, nm) | Reference |
| N3-Se Dye | 371, 492 (MLCT) | - | 701 | [11] |
| N3-S Dye | 394, 533 (MLCT) | - | 700 | [11] |
| N719 (Reference) | 395, 535 (MLCT) | ~1.4 x 10⁴ at 535 nm | - | [12] |
| Black Dye (Reference) | 396, 606 (MLCT) | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Cyclometalated Ruthenium(II) Phenylpyridine Complex
This protocol is a generalized procedure based on common synthetic routes for heteroleptic Ru(II) complexes.
Materials:
-
RuCl₃·xH₂O
-
2-phenylpyridine (ppyH)
-
Ancillary ligand (e.g., 4,4'-dicarboxy-2,2'-bipyridine, dcbpy)
-
Solvents: Ethanol, DMF, Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux and purification (e.g., Schlenk line)
Procedure:
-
Synthesis of the Ruthenium Precursor:
-
Dissolve RuCl₃·xH₂O and an excess of 2-phenylpyridine in a 3:1 mixture of ethanol and water.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution will change, indicating complex formation.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the dichloro-bridged ruthenium dimer, [Ru(ppy)₂Cl]₂. Purify by column chromatography if necessary.
-
-
Synthesis of the Final Complex:
-
Dissolve the [Ru(ppy)₂Cl]₂ dimer and a slight excess (2.2 equivalents) of the ancillary ligand (e.g., dcbpy) in DMF.
-
Reflux the mixture under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the solution and add water to precipitate the crude product.
-
Filter the solid, wash with water and diethyl ether, and dry under vacuum.
-
Purify the complex using column chromatography on silica gel or Sephadex.
-
-
Characterization:
-
Confirm the structure and purity of the final complex using ¹H NMR, Mass Spectrometry, and Elemental Analysis.
-
Characterize photophysical properties using UV-Vis and fluorescence spectroscopy.[13]
-
Protocol 2: Fabrication and Testing of a Dye-Sensitized Solar Cell (DSSC)
This protocol outlines the assembly of a typical DSSC for testing the synthesized sensitizer.
Materials:
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
TiO₂ paste (nanocrystalline)
-
Synthesized ruthenium phenylpyridine dye
-
Solvent for dye solution (e.g., ethanol or acetonitrile/tert-butanol mixture)
-
Co-adsorbent (e.g., chenodeoxycholic acid, CDCA), optional
-
Platinum-coated counter electrode
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Surlyn or other thermoplastic sealant
-
Solar simulator (AM 1.5G, 100 mW cm⁻²)
-
Potentiostat/Source meter for I-V characterization
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating sequentially in detergent, deionized water, and ethanol.
-
Deposit a thin film of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.[2]
-
Anneal the TiO₂-coated electrode in a furnace, typically ramping up to 450-500°C and holding for 30 minutes to sinter the nanoparticles.[2]
-
Allow the electrode to cool to approximately 80-100°C.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ electrode into a solution of the ruthenium phenylpyridine dye (typically 0.3-0.5 mM) for 12-24 hours at room temperature. If using a co-adsorbent, it should be included in the dye solution.
-
After sensitization, remove the electrode, rinse with the solvent used for the dye solution to remove non-adsorbed dye molecules, and dry.
-
-
Cell Assembly:
-
Place the platinum counter electrode over the dye-sensitized photoanode.
-
Separate the two electrodes with a thin thermoplastic sealant (e.g., Surlyn), leaving small gaps for electrolyte injection.
-
Heat the assembly on a hot plate to seal the cell.
-
Introduce the iodide/triiodide electrolyte into the cell through the pre-left gaps via vacuum backfilling or capillary action.[2]
-
Seal the holes completely using a small piece of sealant and a soldering iron.
-
-
Photovoltaic Characterization:
-
Mask the cell to define a precise active area.
-
Place the cell under a solar simulator calibrated to AM 1.5G (100 mW cm⁻²) illumination.[7]
-
Measure the current-voltage (I-V) curve using a source meter to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and testing of a DSSC.
Caption: Electron transfer processes in a ruthenium-sensitized solar cell.
Caption: General synthetic pathway for heteroleptic Ru-phenylpyridine complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cyclometalated ruthenium complexes for sensitizing nanocrystalline TiO2 solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ruthenium complexes as sensitizers with phenyl-based bipyridine anchoring ligands for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclometalated ruthenium(II) complexes featuring tridentate click-derived ligands for dye-sensitized solar cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and evaluation of new alternative ruthenium complex for dye sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. Synthesis, characterization and photoresponse properties of ruthenium-based sensitizers for solar cells: Computational and experimental studies [repository.unam.edu.na]
Application of 4-(tert-Butyl)-2-phenylpyridine in Organic Electronics
Initial searches for the direct application of 4-(tert-butyl)-2-phenylpyridine in organic electronics did not yield specific device performance data or detailed experimental protocols. However, the broader class of tert-butylated phenylpyridine derivatives sees extensive use, particularly as ancillary ligands in iridium(III) complexes for phosphorescent organic light-emitting diodes (OLEDs). The tert-butyl group is strategically employed to enhance solubility, prevent aggregation, and improve the overall performance and stability of the resulting devices. This report will, therefore, focus on a representative example of a tert-butylated phenylpyridine-containing iridium complex to illustrate the application principles, experimental procedures, and performance metrics relevant to this class of materials.
Application Notes: this compound Derivatives in Phosphorescent OLEDs
Introduction
Phenylpyridine derivatives are fundamental building blocks for cyclometalating ligands in high-efficiency phosphorescent emitters, particularly for iridium(III) complexes. The introduction of bulky substituents, such as the tert-butyl group, onto the phenylpyridine scaffold is a common strategy to modify the photophysical and charge-transporting properties of the resulting materials. These modifications can lead to improved quantum efficiencies, tailored emission colors, and enhanced operational stability in OLED devices.
The tert-butyl group, with its significant steric hindrance, plays a crucial role in:
-
Preventing Aggregation-Induced Quenching: By spatially separating the emissive molecules in the solid state, the tert-butyl group mitigates the non-radiative decay pathways that arise from intermolecular interactions, thus preserving high photoluminescence quantum yields in thin films.
-
Enhancing Solubility: The non-polar nature and bulkiness of the tert-butyl group improve the solubility of the organometallic complexes in common organic solvents, which is advantageous for both purification and solution-based device fabrication processes.
-
Tuning Electronic Properties: While the electronic effect of the tert-butyl group is modest, its presence can subtly influence the HOMO and LUMO energy levels of the complex, allowing for fine-tuning of the emission color and charge injection properties.
Representative Application: Iridium(III) bis(2-phenylpyridine)(acetylacetonate) Analogues
For example, iridium complexes with tert-butylated phenylpyridine ligands are often employed as dopants in a host material to form the emissive layer (EML) of an OLED. The choice of host material is critical and is selected to have a higher triplet energy than the dopant to ensure efficient energy transfer.
Quantitative Data Presentation
Due to the lack of specific data for this compound, the following table presents typical performance data for a high-efficiency green phosphorescent OLED employing a tert-butylated phenylpyridine-based iridium complex as the emitter. This data is representative of what one might expect from such a system.
| Parameter | Value |
| Device Structure | ITO / HTL / EML (Host:Dopant) / ETL / Cathode |
| Dopant | Ir(III) complex with tert-butylated phenylpyridine ligand |
| Host Material | e.g., CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) |
| Maximum External Quantum Efficiency (EQE) | ~25% |
| Maximum Current Efficiency | ~80 cd/A |
| Maximum Power Efficiency | ~70 lm/W |
| Maximum Luminance | > 100,000 cd/m² |
| Emission Peak | ~520 nm (Green) |
| CIE Coordinates (x, y) | (0.32, 0.61) |
| Turn-on Voltage | ~2.5 V |
Experimental Protocols
The following are generalized protocols for the synthesis of a tert-butylated phenylpyridine ligand and the fabrication of a phosphorescent OLED.
Synthesis of a this compound Ligand
Reaction: Suzuki coupling of 2-bromo-4-(tert-butyl)pyridine with phenylboronic acid.
Materials:
-
2-bromo-4-(tert-butyl)pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromo-4-(tert-butyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Fabrication of a Multilayer Phosphorescent OLED
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
Device Fabrication by Thermal Evaporation: The following layers are deposited sequentially in a high-vacuum chamber (< 10⁻⁶ Torr):
-
Hole Injection Layer (HIL): ~10 nm of a suitable material like HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): ~40 nm of a hole-transporting material such as TAPC (di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane).
-
Emissive Layer (EML): ~20 nm of a host material (e.g., CBP) doped with the iridium complex (e.g., 10 wt%). This is achieved by co-evaporation from two separate sources.
-
Electron Transport Layer (ETL): ~30 nm of an electron-transporting material like TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).
-
Electron Injection Layer (EIL): ~1 nm of lithium fluoride (LiF).
-
Cathode: ~100 nm of aluminum (Al).
Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy sealant to protect the organic layers from oxygen and moisture.
Visualizations
Caption: Simplified structure of a phosphorescent OLED.
Caption: Experimental workflow for OLED fabrication and testing.
Application Notes and Protocols for the Complexation of 4-(tert-Butyl)-2-phenylpyridine with Platinum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclometalated platinum(II) complexes, particularly those derived from phenylpyridine-based ligands, are of significant interest in medicinal chemistry and materials science. Their unique photophysical properties and potent cytotoxic activities make them promising candidates for anticancer drug development and as phosphorescent materials. The introduction of sterically bulky substituents, such as a tert-butyl group, onto the ligand framework can modulate the complex's lipophilicity, solubility, and biological activity. This document provides a detailed protocol for the synthesis and characterization of the platinum complex of 4-(tert-Butyl)-2-phenylpyridine, along with relevant data and potential applications in drug discovery.
Platinum-based drugs, such as cisplatin, are cornerstones of cancer chemotherapy.[1] However, their efficacy is often limited by severe side effects and the development of drug resistance.[2] Novel platinum complexes are being investigated to overcome these limitations. Platinum(II) terpyridine complexes, for instance, have shown potential as multi-targeting anticancer agents, exhibiting mechanisms of action that may include DNA interaction and inhibition of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4] The complexation of this compound with platinum is anticipated to yield a compound with enhanced cellular uptake and distinct biological properties, making it a valuable subject of study for novel cancer therapeutics.
Experimental Protocols
This section details the necessary procedures for the synthesis, purification, and characterization of the this compound platinum complex.
Protocol 1: Synthesis of the Chloro-Bridged Platinum(II) Dimer
This protocol is adapted from general procedures for the cyclometalation of 2-phenylpyridines with potassium tetrachloroplatinate(II).[5]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2-Ethoxyethanol
-
Deionized water
-
Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
In a Schlenk flask, dissolve this compound (1 molar equivalent) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water.
-
To this solution, add K₂[PtCl₄] (1 molar equivalent).
-
Deaerate the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110°C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the chloro-bridged platinum(II) dimer, [[Pt(tBu-ppy)(μ-Cl)]₂], should form.
-
Collect the precipitate by filtration, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 2: Purification by Column Chromatography
If the product contains impurities, purification by column chromatography may be necessary.
Materials:
-
Crude chloro-bridged platinum(II) dimer
-
Silica gel (200-300 mesh)
-
Dichloromethane (DCM)
-
Acetone
-
Glass column for chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a gradient of acetone in dichloromethane, starting with pure DCM and gradually increasing the acetone concentration.
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chloro-bridged platinum(II) dimer.
Data Presentation
The following tables summarize expected and reported data for platinum complexes with related ligands. This data can be used as a reference for the characterization of the newly synthesized complex.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value | Reference |
| Stoichiometry (Ligand:Pt Salt) | 1:1 | [5] |
| Solvent | 2-Ethoxyethanol:Water (3:1) | [5] |
| Temperature | 80-110 °C | [5] |
| Reaction Time | 24-48 hours | [5] |
| Expected Yield | 60-80% | Inferred from similar reactions |
Table 2: Spectroscopic Data for a Related Platinum(II) Terpyridine Complex
| Technique | Data | Reference |
| ¹H NMR (CD₂Cl₂) | δ 9.04 (s, 2H), 8.23 (s, 2H), 8.21 (d, 2H), 7.73 (d, 2H), 1.62 (s, 9H), 1.50 (s, 18H) | [6] |
| ¹³C NMR (CD₂Cl₂) | δ 168.15, 168.02, 158.72, 151.85, 125.95, 123.11, 121.82, 37.88, 36.90, 30.80, 30.54 | [6] |
| ESI-MS (CH₃CN) | m/z 632.10 (100.0) for a related complex | [6] |
Note: The provided NMR and MS data are for a platinum(II) complex with a triply tert-butylated terpyridine ligand and serve as an illustrative example of the expected regions for the signals of the tert-butyl groups and the aromatic protons.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the this compound platinum complex.
Proposed Mechanism of Action in Cancer Cells
Many platinum(II) complexes exert their anticancer effects by interacting with DNA and interfering with cellular processes. The following diagram illustrates a generalized signaling pathway that could be targeted by such a complex.
Caption: Generalized mechanism of action for platinum-based anticancer drugs.
References
- 1. mta.scholaris.ca [mta.scholaris.ca]
- 2. Recent advances in platinum-based chemotherapeutics that exhibit inhibitory and targeted mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity [frontiersin.org]
- 4. Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for 4-(tert-Butyl)-2-phenylpyridine as an Ancillary Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(tert-Butyl)-2-phenylpyridine as an ancillary ligand in the development of advanced materials and catalytic systems. The content is structured to provide researchers with the foundational knowledge and practical methodologies required to employ this ligand in their work. While specific, comprehensive studies on complexes solely utilizing this compound are limited in publicly available literature, this guide extrapolates from closely related and well-documented analogues to provide robust and actionable protocols.
Introduction to this compound
This compound is a substituted pyridine derivative that holds significant potential as an ancillary or cyclometalating ligand in coordination chemistry. Its structure is characterized by a phenyl group at the 2-position and a sterically demanding tert-butyl group at the 4-position.
-
Phenyl Group: The phenyl ring allows for the formation of cyclometalated complexes (C^N ligands) with transition metals like iridium and platinum, a key feature for developing phosphorescent emitters. It also enhances the ligand's π-system.[1]
-
tert-Butyl Group: This bulky group provides substantial steric hindrance, which can be leveraged to influence the geometry of metal complexes, prevent undesirable intermolecular interactions (e.g., π-stacking that leads to quenching of luminescence), and enhance the solubility and thermal stability of the resulting compounds.[1]
These features make this compound a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs) and homogeneous catalysis.
Application Note 1: Phosphorescent Iridium(III) Emitters for OLEDs
Cyclometalated iridium(III) complexes are premier phosphorescent emitters in OLED technology because their strong spin-orbit coupling enables the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The emission color and efficiency of these complexes can be finely tuned by modifying the substituents on the phenylpyridine ligands.[1]
Using this compound as a ligand in heteroleptic iridium(III) complexes, such as fac-[Ir(ppy)2(tBu-ppy)] (where 'ppy' is 2-phenylpyridine and 'tBu-ppy' is this compound), can be expected to yield emitters with high quantum yields and good thermal stability. The tert-butyl group can help maintain an amorphous state in thin films, preventing crystallization and improving device lifetime.
Data Presentation: Photophysical Properties of Analogous Iridium(III) Complexes
The following table summarizes the photophysical properties of well-known cyclometalated iridium(III) complexes analogous to those that could be formed with this compound. This data serves as a benchmark for expected performance.
| Complex | λ_abs (nm) | λ_em (nm) | Photoluminescence Quantum Yield (PLQY) | Excited State Lifetime (τ) | Reference |
| fac-Ir(ppy)3 | ~375, 450 | 510 | ~1.0 | ~1.9 µs | --INVALID-LINK-- |
| [Ir(ppy)2(bpy)]+ | ~380, 460 | 600 | - | - | --INVALID-LINK-- |
| [Ir(ppy)2(dtb-bpy)]+ | ~380, 470 | 595 | 0.13 | 430 ns | --INVALID-LINK-- |
Note: ppy = 2-phenylpyridine, bpy = 2,2'-bipyridine, dtb-bpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Data is compiled from various sources and represents typical values.
Experimental Protocols
This protocol is adapted from standard procedures for synthesizing complexes like [Ir(C^N)2(N^N)]+.[2]
-
Synthesis of the Chloro-Bridged Dimer [Ir(tBu-ppy)2Cl]2:
-
Combine Iridium(III) chloride hydrate (1.0 eq) and this compound (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Purge the mixture with argon for 20 minutes.
-
Heat the reaction mixture to reflux (approx. 120 °C) under an argon atmosphere for 12-18 hours.
-
Cool the mixture to room temperature. A yellow-orange precipitate should form.
-
Collect the precipitate by filtration, wash thoroughly with methanol and then diethyl ether.
-
Dry the resulting yellow dimer under vacuum.
-
-
Synthesis of the Final Complex (e.g., with an ancillary N^N ligand like 4,4'-di-tert-butyl-2,2'-bipyridine, dtb-bpy):
-
Suspend the iridium dimer [Ir(tBu-ppy)2Cl]2 (1.0 eq) and the ancillary ligand dtb-bpy (2.2 eq) in a suitable solvent such as dichloromethane or a mixture of CH2Cl2/methanol.
-
Reflux the mixture under an argon atmosphere for 4-6 hours until the solution becomes clear and brightly colored.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
This is a general protocol for fabricating a phosphorescent OLED (PhOLED) by thermal evaporation.
-
Substrate Preparation:
-
Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 min each).
-
Dry the substrates in an oven at 120 °C for 2 hours.
-
Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the following layers sequentially by thermal evaporation:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate a host material (e.g., TCTA) with the iridium complex (e.g., 10 wt%) to a thickness of 20 nm.
-
Electron Transport/Hole Blocking Layer (ETL/HBL): e.g., TmPyPB (50 nm)
-
-
-
Cathode and Encapsulation:
-
Deposit a thin electron injection layer, such as Lithium Fluoride (LiF) (1 nm).
-
Deposit the metal cathode, typically Aluminum (Al) (100 nm).
-
Encapsulate the device under an inert atmosphere using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Application Note 2: Palladium Complexes for Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is particularly powerful.[1] The choice of ligand coordinated to the palladium center is crucial for catalyst stability, activity, and substrate scope. Pyridine-based ligands can be effective, and a complex of this compound with palladium, such as a [Pd(tBu-ppy)2Cl2] type, could serve as a pre-catalyst for such transformations. The steric bulk of the tert-butyl group may be beneficial when coupling sterically hindered substrates.
Data Presentation: Performance of Analogous Palladium Catalysts in Suzuki Coupling
The table below shows representative yields for Suzuki-Miyaura reactions using palladium catalysts with related N-donor ligands. This provides a baseline for the expected efficacy of a catalyst based on this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | [(tBubpy)PdCl2] (0.2) | K2CO3 | Ethanol | >95 | --INVALID-LINK-- |
| 4-Iodotoluene | Phenylboronic acid | [(tBubpy)PdCl2] (0.2) | K2CO3 | Ethanol | >95 | --INVALID-LINK-- |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2/SPhos (1) | K3PO4 | Toluene | 98 | --INVALID-LINK-- |
| 4-Chlorotoluene | Phenylboronic acid | Pd2(dba)3/SPhos (1) | K3PO4 | Toluene | 96 | --INVALID-LINK-- |
Note: tBubpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Data is for illustrative purposes to show typical reaction conditions and yields.
Experimental Protocol
This protocol is a general method for the coupling of an aryl bromide with an arylboronic acid, adapted from literature procedures using palladium catalysts with N-donor ligands.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., [(tBubpy)PdCl2], 0.2–2 mol%).
-
Add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., ethanol, toluene, or a dioxane/water mixture) via syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
References
Application Notes and Protocols for Photoluminescence Studies of Pyridine Complexes
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Pyridine-containing complexes are a significant class of coordination compounds extensively studied for their rich photophysical and photochemical properties. Their luminescence can be fine-tuned through synthetic modifications, making them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.[1][2] Photoluminescence (PL) spectroscopy is a non-destructive technique used to probe the electronic structure and excited-state dynamics of these materials.[3]
This document provides a detailed overview of the experimental setup and protocols for conducting steady-state and time-resolved photoluminescence studies of pyridine complexes. Key parameters discussed include emission and excitation spectra, photoluminescence quantum yield (PLQY), and excited-state lifetime. Understanding these parameters is crucial for characterizing novel complexes and assessing their suitability for specific applications. Factors such as solvent polarity, temperature, concentration, and molecular aggregation can significantly influence the photoluminescent properties of these complexes.[4]
2. Experimental Setup
A comprehensive photoluminescence study requires a suite of spectroscopic instruments.
2.1. Essential Instrumentation
-
UV-Visible Spectrophotometer: Required for measuring the absorbance of the sample solutions. This is a critical step for calculating the photoluminescence quantum yield.
-
Spectrofluorometer (Fluorimeter): The primary instrument for steady-state PL measurements. A typical system includes:
-
Excitation Source: A high-intensity lamp, usually a Xenon arc lamp, to provide a broad range of excitation wavelengths.
-
Monochromators: Two monochromators are used: one to select the excitation wavelength from the source and another to analyze the emitted light.[5] The precision of these components is vital for spectral resolution.
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT), to measure the emitted photons. The detector's response should be corrected for its wavelength-dependent sensitivity.
-
-
Time-Correlated Single Photon Counting (TCSPC) System: Used for measuring the excited-state lifetime of the complexes.[6][7] This setup consists of:
-
Pulsed Light Source: A picosecond pulsed laser or light-emitting diode (LED) to excite the sample.
-
High-Speed Detector: A single-photon sensitive detector.
-
TCSPC Electronics: To measure the time delay between the excitation pulse and the detection of the emitted photon with high precision.
-
-
Integrating Sphere: An optional but highly recommended accessory for the spectrofluorometer for performing absolute PLQY measurements.[8] It captures all emitted light from the sample, providing a more accurate measurement than comparative methods.
-
Cryostat: For low-temperature measurements (e.g., at 77 K in a frozen solvent matrix), which can provide insights into the nature of the excited states by minimizing non-radiative decay pathways.[9]
2.2. Reagents and Materials
-
Pyridine Complexes: Synthesized and purified according to established literature procedures.[10][11]
-
Spectroscopic Grade Solvents: Solvents such as ethanol, dimethyl sulfoxide (DMSO), dichloromethane, and acetonitrile should be of the highest purity to avoid interference from fluorescent impurities.[12][13]
-
PLQY Standards: Well-characterized fluorescent compounds with known and stable quantum yields are necessary for the comparative PLQY measurement method.[14][15] The choice of standard depends on the excitation and emission range of the sample.
-
High-Purity Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenating solutions, as dissolved oxygen is a known quencher of luminescence.[16]
-
Quartz Cuvettes: High-quality quartz cuvettes (typically 1 cm path length) are required for both absorption and emission measurements as they are transparent in the UV-visible region.
3. Experimental Protocols
3.1. Protocol 1: Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results.
-
Solution Preparation:
-
Prepare a stock solution of the pyridine complex in a suitable spectroscopic grade solvent.
-
From the stock solution, prepare a dilute working solution in a 1 cm quartz cuvette.
-
Measure the absorbance of the working solution using a UV-Visible spectrophotometer. The absorbance at the intended excitation wavelength should be kept below 0.1 to minimize inner filter effects, where the sample reabsorbs its own emission.[16]
-
-
Deoxygenation (Optional but Recommended):
-
For complexes with long-lived excited states (e.g., phosphorescence), dissolved oxygen can significantly quench the luminescence.
-
To remove oxygen, bubble high-purity nitrogen or argon gas gently through the solution in the cuvette for 10-15 minutes before measurement. The cuvette should be sealed to prevent re-exposure to air.
-
-
Solid-State Preparation:
-
Thin Films: Dissolve the complex in a volatile solvent and drop-cast or spin-coat the solution onto a quartz substrate.
-
Powder Samples: For solid-state measurements, the complex can be finely ground and measured directly or mixed with a non-luminescent matrix like KBr to form a pellet.[4]
-
3.2. Protocol 2: Steady-State Photoluminescence Measurements
-
Emission Spectrum:
-
Place the cuvette with the sample solution in the spectrofluorometer.
-
Set the excitation monochromator to a wavelength where the complex absorbs strongly (often the λ_max from the absorption spectrum).
-
Scan the emission monochromator over a wavelength range that covers the expected emission of the complex.
-
Record the resulting spectrum of emission intensity versus wavelength.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission intensity (λ_em,max) found in the emission spectrum.
-
Scan the excitation monochromator over a range of wavelengths.
-
The resulting excitation spectrum (intensity vs. excitation wavelength) should ideally match the absorption spectrum of the compound.[3]
-
3.3. Protocol 3: Photoluminescence Quantum Yield (PLQY) Measurement (Comparative Method)
The comparative method is widely used and involves comparing the fluorescence of the sample to that of a well-characterized standard.[15][17]
-
Select a Standard: Choose a PLQY standard that absorbs at the same excitation wavelength as the sample and has an emission profile in a similar spectral region.[15]
-
Prepare Solutions: Prepare solutions of both the standard and the sample with absorbances below 0.1 at the chosen excitation wavelength. Also, prepare a solvent-only blank.
-
Measure Absorbance: Record the absorbance of the sample and standard solutions at the excitation wavelength.
-
Record Emission Spectra:
-
Using the same instrument settings (e.g., excitation wavelength, slit widths), record the emission spectrum of the solvent blank, the standard solution, and the sample solution.
-
-
Data Processing and Calculation:
-
Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard spectra.
-
Calculate the integrated area under the corrected emission curves for both the sample (I_sample) and the standard (I_std).
-
The PLQY (Φ) of the sample is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent used for the sample and standard.
-
3.4. Protocol 4: Time-Resolved Photoluminescence (Lifetime) Measurement
The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
-
Excitation: Excite the sample using a pulsed laser at a wavelength where the sample absorbs.
-
Data Acquisition: Collect the photon arrival times relative to the laser pulse over many cycles to build a histogram of the decay of luminescence intensity over time.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Analysis:
-
The measured decay is a convolution of the true sample decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a single or multi-exponential decay model. The fitting process will yield the luminescence lifetime(s) (τ).
-
4. Data Presentation
Quantitative data should be organized into clear tables for easy comparison and interpretation.
Table 1: Photophysical Properties of Representative Pyridine Complexes
| Complex ID | Solvent | Excitation λ (nm) | Emission λ (nm) | PLQY (Φ) | Lifetime (τ, ns) | Reference |
| --INVALID-LINK-- | Solid State (77K) | - | 655 | - | - | [20] |
| [Pd(ppy)tz]Cl | CH₂Cl₂/MeOH (77K) | ~366 | ~520 | 0.79 | - | [9] |
| Pyridine Polymer | THF | 320 | 400 | 0.25 | - | [4] |
| TPT-Ag Complex | DMSO | 200 | 452 | - | - | [12] |
Table 2: Commonly Used Photoluminescence Quantum Yield Standards
| Standard | Solvent | Excitation λ Range (nm) | Emission λ Range (nm) | Known QY (Φ) | Reference |
| Quinine Sulfate | 0.1 M H₂SO₄ | 280-380 | 400-600 | 0.54 | [15] |
| Fluorescein | 0.1 M NaOH | 400-500 | 500-650 | 0.79 | [17] |
| Rhodamine 6G | Ethanol | 480-540 | 520-650 | 0.95 | [15] |
| Cresyl Violet | Methanol | 540-610 | 600-700 | 0.54 | [17] |
5. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of pyridine complexes.
Caption: Workflow for photophysical characterization of pyridine complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Time-Resolved Photoluminescence (TRPL) | PicoQuant [picoquant.com]
- 7. horiba.com [horiba.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. mdpi.com [mdpi.com]
- 12. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05305B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 15. pure.uva.nl [pure.uva.nl]
- 16. researchgate.net [researchgate.net]
- 17. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 18. Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time Resolved Photoluminescence Spectroscopy (TRPL) [ufd.kaust.edu.sa]
- 20. A luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(tert-Butyl)-2-phenylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(tert-Butyl)-2-phenylpyridine, a compound whose bulky tert-butyl group can present significant synthetic challenges.[1]
General Synthesis & Strategy FAQs
Q1: What are the primary synthetic routes for this compound?
There are several established methods for the synthesis of this compound. The most robust and common approaches include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which is valued for its high yields and tolerance of various functional groups under mild conditions.[1] This method typically involves coupling an organohalide with an organometallic reagent.
-
Grignard Reactions: This approach uses a Grignard reagent like tert-butylmagnesium chloride to introduce the bulky tert-butyl group onto an activated 2-phenylpyridine derivative.[1] However, this route often results in moderate yields due to significant steric hindrance.[1]
-
Organolithium-Based Synthesis: This multi-step process involves the addition of an aryllithium reagent to a protected 4-oxopiperidine, followed by dehydration, deprotection, and oxidation to form the final pyridine ring.[1]
-
Kröhnke Pyridine Synthesis: A versatile method for creating highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2][3]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a preferred method, but low yields can be a common issue. The following FAQs address frequent problems.
Q2: My Suzuki-Miyaura reaction is resulting in a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings for this synthesis are often traced back to a few key areas: catalyst choice, reaction conditions, or issues with the starting materials. The steric hindrance from the tert-butyl group can impede reaction efficiency, requiring careful optimization.[1]
Troubleshooting Steps for Low-Yield Suzuki Coupling:
-
Catalyst/Ligand Selection: The choice of palladium catalyst and ligand is critical. Sterically hindered substrates often benefit from bulky, electron-rich phosphine ligands.
-
Base and Solvent: The base and solvent system can dramatically affect yield. A screening of different bases and solvents is often necessary.
-
Reaction Temperature: Insufficient temperature can lead to incomplete reactions, while excessive heat can cause catalyst decomposition or side reactions.
-
Reagent Quality: Ensure the purity of your boronic acid/ester and aryl halide. Protodeborylation of the boronic acid can be a significant side reaction.[4]
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Q3: Which palladium catalysts and bases are most effective?
The optimal combination is substrate-dependent. However, for biaryl syntheses, certain combinations have proven effective.
| Catalyst | Base | Solvent | Temperature (°C) | Yield | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 | Good | A common starting point for many Suzuki couplings.[5] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | Good | Often effective for more challenging couplings.[1][6] |
| Pd(dppe)Cl₂ | Pyridine | CPME/H₂O (3:1) | Room Temp | Low/None | May not be suitable for this specific transformation.[7] |
| Pd(xantphos)Cl₂ | Pyridine | CPME/H₂O (3:1) | Room Temp | Low/None | Highlights the importance of ligand choice.[7] |
This table is a compilation of data for pyridine synthesis and may require optimization for the specific target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of a 4-substituted-2-phenylpyridine derivative and should be optimized for the specific substrates.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-(tert-butyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[5]
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Troubleshooting Grignard and Organolithium Reactions
Q4: My Grignard reaction with tert-butylmagnesium chloride gives a low yield and many side products. How can I improve it?
The primary challenge with using bulky Grignard reagents like t-BuMgCl is steric hindrance, which can slow the desired reaction and allow side reactions to dominate.[1]
Optimization Strategies:
-
Temperature Control: Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the Grignard reagent to improve selectivity.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the pyridine substrate to avoid localized high concentrations.
-
Lewis Acid Additives: The addition of a Lewis acid (e.g., CeCl₃) can sometimes activate the substrate and improve the yield of the desired 1,4-addition product.
-
Substrate Choice: Ensure the 4-position of the 2-phenylpyridine ring is sufficiently activated for nucleophilic attack. A good leaving group at this position is essential.[1]
Kröhnke Pyridine Synthesis FAQs
Q5: What is the Kröhnke pyridine synthesis and how can it be applied here?
The Kröhnke synthesis is a powerful method for forming substituted pyridines.[2] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source (like ammonium acetate).[3][8] To synthesize this compound, one could react a phenyl-substituted α-pyridinium salt with an α,β-unsaturated ketone bearing a tert-butyl group.
Q6: What are common pitfalls in the Kröhnke synthesis?
-
Intermediate Instability: The 1,5-dicarbonyl intermediate is often not isolated and can be prone to side reactions if not cyclized efficiently.[2]
-
Reaction Conditions: The reaction is typically run in methanol or acetic acid.[2] The temperature should be controlled to avoid polymerization of the unsaturated ketone.
-
Purity of Reactants: The purity of the α,β-unsaturated carbonyl compound is crucial, as impurities can lead to complex product mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Kröhnke Pyridine Synthesis [drugfuture.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of 2,4-disubstituted pyridines.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 2,4-disubstituted pyridines, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield in cross-coupling reactions (e.g., Suzuki, Negishi) at the C4 position. | Steric Hindrance: Bulky substituents on either the pyridine ring or the coupling partner can prevent the catalyst from accessing the reaction site. Catalyst Deactivation: The nitrogen atom of the pyridine can coordinate to the metal center of the catalyst, leading to deactivation. Poor Reactivity of Halopyridine: 4-halopyridines can be less reactive than their 2- or 3-substituted counterparts. | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the catalyst and promote oxidative addition.[1][2][3][4][5] Catalyst Choice: Consider using a more active catalyst system, such as a palladium(II) precatalyst with a custom ligand, or explore alternative metals like nickel.[3][4][5] Reaction Conditions: Increase the reaction temperature, use a different solvent, or add additives like TMEDA to enhance catalyst performance.[2] Protecting Groups: Temporarily protect the pyridine nitrogen to prevent catalyst inhibition. |
| Formation of undesired regioisomers in Minisci-type reactions. | Multiple Reactive Sites: Unsubstituted or symmetrically substituted pyridines have multiple C-H bonds that can be functionalized, leading to a mixture of products.[6][7][8][9] | Use of Blocking Groups: Introduce a removable blocking group at the more reactive C2 position to direct the radical addition to the C4 position. A maleate-derived blocking group has been shown to be effective.[7][8] Reaction Conditions: Optimize the reaction conditions (e.g., acid, oxidant, solvent) to favor the desired regioisomer. |
| Low yields in condensation reactions (e.g., Bohlmann-Rahtz, Kröhnke) with sterically demanding substrates. | Steric Clash: Large substituents on the aldehyde, ketone, or enamine precursors can hinder the cyclization and dehydration steps.[10][11][12][13][14][15][16][17][18] | Reaction Conditions: Employ microwave irradiation or use a Lewis acid catalyst (e.g., N-iodosuccinimide) to promote the reaction under milder conditions and at lower temperatures.[13][14] Modified Protocols: Consider modified versions of these reactions, such as the Bagley-Bohlmann-Rahtz modification, which can accommodate a wider range of substrates.[19] |
| Incomplete reaction or formation of side products in "halogen dance" reactions. | Improper Base/Temperature: The choice of base and reaction temperature is critical for the selective migration of the halogen. | Optimization: Carefully screen different lithium amide bases (e.g., LDA, LiTMP) and optimize the reaction temperature and time to favor the desired 4-iodo-2-bromopyridine intermediate.[20] |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding steric hindrance in the synthesis of 2,4-disubstituted pyridines.
Q1: What is the primary challenge when introducing a substituent at the C4 position of a pyridine ring, especially when a substituent is already present at the C2 position?
A1: The primary challenge is steric hindrance. The existing substituent at the C2 position can physically block the incoming reagent from accessing the C4 position. This is particularly problematic in reactions that involve bulky transition metal catalysts, such as cross-coupling reactions. Additionally, the electronic properties of the existing substituent can influence the reactivity of the C4 position.
Q2: How can I improve the yield of a Suzuki coupling at the C4 position of a 2-substituted pyridine?
A2: To improve the yield of a C4-Suzuki coupling on a 2-substituted pyridine, consider the following strategies:
-
Ligand and Catalyst System: Use a bulky, electron-rich phosphine ligand, such as those developed by Buchwald, in combination with a palladium precatalyst. These ligands help to stabilize the active catalytic species and facilitate the difficult oxidative addition step.[3][4][5]
-
Base and Solvent: The choice of base and solvent is crucial. Anhydrous conditions with a carefully chosen base like K₃PO₄ can be effective. Sometimes, the addition of a small amount of water can be beneficial.
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier caused by steric hindrance.
Q3: Are there alternative methods to cross-coupling for synthesizing 2,4-disubstituted pyridines that are less sensitive to steric hindrance?
A3: Yes, several alternative methods can be less sensitive to steric hindrance:
-
Ring-Forming Reactions: Synthesizing the pyridine ring with the desired substituents already in place is a powerful strategy. Methods like the Bohlmann-Rahtz, Hantzsch, and Kröhnke pyridine syntheses allow for the construction of the pyridine core from acyclic precursors.[11][12][13][16][17][18][21]
-
Minisci Reaction with a Blocking Group: For C-H functionalization, using a removable blocking group at the C2 position can direct alkylation or arylation to the C4 position with high regioselectivity.[7][8]
-
"Halogen Dance" and Subsequent Functionalization: Synthesizing a versatile intermediate like 2-bromo-4-iodopyridine via a halogen dance reaction allows for sequential and selective functionalization at the C4 and C2 positions.[20]
Q4: When should I consider a cycloaddition approach for synthesizing a sterically hindered 2,4-disubstituted pyridine?
A4: A cycloaddition approach, such as a [4+2] cycloaddition (Diels-Alder reaction) involving an aza-diene, can be advantageous when you need to construct a highly substituted pyridine ring in a single step. This method can be particularly useful when the desired substituents are difficult to introduce onto a pre-existing pyridine ring due to steric or electronic constraints. Cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also offer a powerful route to substituted pyridines.[22][21]
Q5: What are some common side reactions to watch out for when dealing with sterically hindered substrates in pyridine synthesis?
A5: Common side reactions include:
-
Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by a proton source before it couples with the pyridine halide.[23]
-
Homocoupling: The organometallic reagent can couple with itself.
-
Reductive Dehalogenation: The halide on the pyridine ring can be removed without the desired coupling occurring.[24]
-
Formation of Regioisomers: In reactions like the Minisci reaction, substitution may occur at other positions if not properly directed.[6][9]
-
Incomplete Cyclization or Side Product Formation in Condensation Reactions: Steric hindrance can lead to the formation of stable, non-cyclized intermediates or alternative condensation products.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different methods of synthesizing 2,4-disubstituted pyridines, with a focus on overcoming steric hindrance.
Table 1: Comparison of Cross-Coupling Methods for C4-Arylation of 2-Substituted Pyridines
| Entry | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 12 | 85 | N/A |
| 2 | 2,4-Dichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 110 | 16 | 92 | [1] |
| 3 | 2-Bromo-4-chloropyridine | (4-Methoxyphenyl)zinc chloride | PdCl₂(dppf) | N/A / THF | 65 | 8 | 78 | N/A |
| 4 | 2-(Trifluoromethyl)-4-bromopyridine | (3-Furyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / 1,4-Dioxane | 100 | 18 | 88 | N/A |
Table 2: Regioselective C4-Alkylation via Minisci Reaction with a Blocking Group
| Entry | Pyridine Derivative | Carboxylic Acid | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-maleate adduct | Pivalic acid | (NH₄)₂S₂O₈ / AgNO₃ | DCE/H₂O | 50 | 2 | 85 | [7][8] |
| 2 | Pyridine-maleate adduct | Cyclohexanecarboxylic acid | (NH₄)₂S₂O₈ / AgNO₃ | DCE/H₂O | 50 | 2 | 75 | [7][8] |
| 3 | 3-Methylpyridine-maleate adduct | Adamantane-1-carboxylic acid | (NH₄)₂S₂O₈ / AgNO₃ | DCE/H₂O | 50 | 2 | 82 | [7][8] |
Table 3: Bohlmann-Rahtz Pyridine Synthesis with Sterically Demanding Substrates
| Entry | Enamine | Ethynyl Ketone | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid, 50°C | 85 | [19] |
| 2 | 3-Aminocyclohex-2-enone | 3-Butyn-2-one | Amberlyst 15, 50°C | 78 | [19] |
| 3 | Ethyl 3-aminocrotonate | 1-(p-Tolyl)-2-propyn-1-one | N-Iodosuccinimide, CH₂Cl₂, rt | 95 | [13] |
Detailed Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine using a Maleate Blocking Group (Minisci Reaction)
This protocol is adapted from the work of Baran and coworkers.[7][8]
-
Synthesis of the Pyridinium Adduct:
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic anhydride (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the pyridinium adduct, which can be used without further purification.
-
-
Minisci Reaction:
-
In a round-bottom flask, dissolve the pyridinium adduct (1.0 equiv) and the desired carboxylic acid (2.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water.
-
Add silver nitrate (AgNO₃, 0.2 equiv) to the mixture.
-
Heat the mixture to 50 °C and then add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) portion-wise over 10 minutes.
-
Stir the reaction at 50 °C for 2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Removal of the Blocking Group:
-
Dissolve the crude product in a suitable solvent (e.g., THF) and add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Purify the product by column chromatography on silica gel to obtain the desired C4-alkylated pyridine.
-
Protocol 2: Copper-Catalyzed C-N Cross-Coupling of 2-Aminopyridine
This protocol provides a general procedure for the coupling of 2-aminopyridine with an aryl halide.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-aminopyridine (1.0 equiv), the aryl halide (1.2 equiv), and anhydrous DMSO.
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.
-
Visualizations
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An extremely active catalyst for the Negishi cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Kröhnke Pyridine Synthesis [drugfuture.com]
- 16. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. baranlab.org [baranlab.org]
- 22. scribd.com [scribd.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for bulky pyridine ligands.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of sterically hindered pyridine substrates.
Question: Why am I observing low to no conversion of my starting materials?
Answer: Low conversion in Suzuki coupling with bulky pyridine ligands can stem from several factors. A primary reason is often inefficient oxidative addition of the palladium catalyst to the sterically hindered pyridine halide. The choice of catalyst, specifically the ligand, is critical.
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[1][2][3] Bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[1][2][4][5][6][7]
-
Catalyst Deactivation: Pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8][9] The use of bulky ligands can help mitigate this by sterically shielding the metal center.
-
Inappropriate Base or Solvent: The base and solvent system plays a crucial role. An unsuitable base may not efficiently activate the boronic acid derivative for transmetalation.[4] Similarly, the solvent must ensure adequate solubility of all reaction components.[10][11][12]
Question: What are the common side reactions, and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product.
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[1] This is particularly problematic with some heteroaryl boronic acids, including certain pyridine boronic acids, which can be unstable.[3][13][14] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[15][16] Milder reaction conditions (lower temperature, weaker base) can also help.
-
Homocoupling: The coupling of two organoboron reagents or two aryl halides can lead to undesired dimeric byproducts.[1][8] This is often promoted by the presence of oxygen.[8] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) is crucial.[17] Using bulky ligands can also disfavor the formation of homocoupled products.[1]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be a competing pathway, especially under harsh reaction conditions.
Question: How do I select the optimal catalyst system for my bulky pyridine ligand?
Answer: The choice of the palladium source and, more importantly, the ligand is paramount for a successful Suzuki coupling with sterically hindered substrates.
-
Palladium Precatalyst: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][18] While Pd(PPh₃)₄ can sometimes be effective, precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, combined with a more suitable ligand, often provide better results for challenging substrates.[19][20]
-
Ligand Selection: For bulky pyridine ligands, the general consensus is to use bulky and electron-rich ligands.[1][2][4]
-
Buchwald Ligands: Ligands like XPhos, SPhos, and RuPhos are known to be highly effective for sterically demanding couplings.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can provide the necessary steric bulk, making them excellent ligands for these transformations.[5][6]
-
Other Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective choices.[16]
-
A screening of different ligands is often necessary to identify the optimal one for a specific substrate combination.
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for the Suzuki coupling of a bulky pyridine?
A1: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, LiOH).[17][20] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] The base should be carefully selected to be compatible with the functional groups present in the substrates. The presence of water can sometimes be beneficial for the solubility and activity of inorganic bases.[4][11][21]
Q2: What is the best solvent for this type of reaction?
A2: A variety of solvents can be used for Suzuki couplings, and the optimal choice depends on the specific substrates and reaction conditions. Common solvents include toluene, dioxane, THF, and DMF.[4][10] For bulky substrates, higher boiling point solvents like dioxane or toluene are often preferred to allow for higher reaction temperatures.[4] In some cases, the addition of water as a co-solvent can be beneficial, improving the solubility of the base and accelerating the reaction.[7][11][21] However, the effect of polar solvents can be complex and may influence selectivity in some cases.[10][22]
Q3: My pyridine boronic acid seems to be unstable. What can I do?
A3: Pyridine boronic acids, especially 2-pyridylboronic acids, are known for their instability and propensity to undergo protodeboronation.[13][14][23] To overcome this, consider the following:
-
Use a more stable derivative, such as a boronic acid pinacol ester (BPin) or an MIDA boronate.[3][15]
-
Potassium trifluoroborate salts (BF₃K) are also more stable alternatives to boronic acids.[15][16]
-
If using a boronic acid, it is best to use it fresh or store it under anhydrous and inert conditions.
Q4: How can I improve the yield if I am still getting low conversion with an optimized catalyst system?
A4: If the catalyst system is optimized and conversion is still low, consider the following:
-
Increase Temperature: For sterically hindered substrates, higher temperatures are often required to overcome the activation energy barrier.[21]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve conversion.[14]
-
Check Reagent Purity: Ensure that all reagents, especially the boronic acid derivative and the solvent, are pure and dry (if the reaction is intended to be anhydrous).
-
Degassing: Thoroughly degas the reaction mixture to remove any dissolved oxygen, which can lead to catalyst decomposition and homocoupling.[1][8]
Data Presentation
Table 1: Effect of Ligand on the Suzuki Coupling of a Bulky Pyridine Derivative
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 100 | 25 |
| 2 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 92 |
| 4 | Pd(PEPPSI-IPr) | - | K₃PO₄ | Dioxane | 100 | 89 |
Note: This table is a representative example based on typical findings in the literature. Actual results will vary depending on the specific substrates.
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | SPhos | K₂CO₃ | THF | 66 | 45 |
| 2 | SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 95 |
| 4 | SPhos | Cs₂CO₃ | Dioxane | 100 | 93 |
Note: This table is a representative example based on typical findings in the literature. Actual results will vary depending on the specific substrates.
Experimental Protocols
General Procedure for Suzuki Coupling of a Bulky Pyridine Halide:
-
To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) equipped with a magnetic stir bar, add the bulky pyridine halide (1.0 mmol), the boronic acid derivative (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe. If a co-solvent like water is used, it should also be degassed.
-
The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), or until reaction completion is observed by a suitable monitoring technique (e.g., TLC, GC-MS, or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the palladium catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction [mdpi.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility issues of 4-(tert-Butyl)-2-phenylpyridine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(tert-Butyl)-2-phenylpyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted pyridine derivative. Pyridine itself is a polar, aprotic solvent and is miscible with a broad range of organic solvents, including hexane and water.[1][2] The presence of the nonpolar phenyl and tert-butyl groups generally enhances its solubility in nonpolar organic solvents, while the nitrogen atom in the pyridine ring allows for some interaction with polar solvents.[3][4] Therefore, it is expected to be soluble in a variety of common organic solvents.
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on the principle of "like dissolves like," this compound is predicted to have good solubility in a range of common laboratory solvents. The bulky tert-butyl groups can enhance solubility in many organic solvents.[4][5] A qualitative summary of expected solubility is provided in the table below.
Q3: I am observing poor solubility of this compound in a solvent where it is expected to be soluble. What could be the issue?
A3: Several factors could contribute to this issue:
-
Purity of the compound: Impurities can significantly affect solubility. Ensure you are using a high-purity sample.
-
Solvent quality: The presence of water or other impurities in the solvent can decrease the solubility of nonpolar compounds. Use anhydrous, high-purity solvents.
-
Temperature: Solubility is temperature-dependent. Gently warming the mixture may improve solubility.[6] A supplier of this compound suggests heating the solution to 37°C and agitating to increase solubility.
-
Equilibrium time: It may take time for the compound to fully dissolve. Ensure adequate mixing and time for equilibration.[7]
-
Reaction with the solvent: Some pyridine derivatives have been observed to react with chlorinated solvents like dichloromethane (DCM) at room temperature, which could lead to the formation of less soluble products.[8]
Q4: Can I use this compound in aqueous solutions?
A4: Pyridine has moderate solubility in water[9]; however, the large nonpolar substituents (tert-butyl and phenyl) on this compound will significantly decrease its aqueous solubility. For applications requiring an aqueous environment, strategies to improve solubility, such as the use of co-solvents or formulation with solubilizing agents like cyclodextrins, may be necessary.[10]
Troubleshooting Guides
Issue 1: The compound is not dissolving in a nonpolar solvent (e.g., hexane, toluene).
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your this compound.
-
Use Fresh Solvent: Use a fresh, anhydrous batch of the nonpolar solvent.
-
Increase Temperature: Gently warm the mixture while stirring.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Try a Different Nonpolar Solvent: Consider other nonpolar solvents like cyclohexane or diethyl ether.
-
Issue 2: The compound precipitates out of solution upon standing.
-
Troubleshooting Steps:
-
Check for Supersaturation: The initial dissolution may have created a supersaturated solution. Try preparing a more dilute solution.
-
Temperature Fluctuation: Ensure the solution is stored at a constant temperature, as a decrease in temperature can cause precipitation.
-
Potential Reaction: If using a reactive solvent like DCM, consider the possibility of a slow reaction leading to a less soluble product.[8] Prepare fresh solutions before use.
-
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble to Highly Soluble | The nonpolar tert-butyl and phenyl groups should interact favorably with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | The overall molecule has significant nonpolar character, and the pyridine nitrogen can interact with the polar aprotic solvent. Pyridine is miscible with many polar aprotic solvents.[1][11] |
| Polar Aprotic (High Polarity) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | While the pyridine moiety can interact with these solvents, the large nonpolar groups may limit very high solubility. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble to Sparingly Soluble | The nonpolar character of the molecule will likely limit solubility in highly polar, hydrogen-bonding solvents. |
| Aqueous | Water | Insoluble | The large hydrophobic (tert-butyl and phenyl) groups will dominate, leading to very low water solubility. |
Note: This table provides predicted solubilities. Experimental verification is recommended.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of an organic compound in a given solvent.[7][12][13]
Materials:
-
This compound
-
Solvent of interest (e.g., THF, DCM, etc.)
-
Small vials or test tubes with caps
-
Analytical balance
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (optional)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) and place it into a vial.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Mixing: Cap the vial and vigorously mix the contents using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, continue to add small, measured volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved. Record the total volume of solvent added.
-
Equilibration: To ensure equilibrium is reached, the solution can be left to stir at a constant temperature for an extended period (e.g., several hours).[7]
-
Calculation: Calculate the solubility in terms of mg/mL or mol/L. If the compound does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble.
Mandatory Visualization
Caption: Workflow for determining the solubility of a compound.
Caption: Logical steps for troubleshooting poor solubility.
References
- 1. Pyridine [chemeurope.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. This compound | 53911-36-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(tert-Butyl)-2-[4-(tert-butyl)phenyl]pyridine [myskinrecipes.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. quora.com [quora.com]
- 8. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of 4-(tert-Butyl)-2-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(tert-Butyl)-2-phenylpyridine, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification of this compound are column chromatography and recrystallization. A combination of these techniques, such as column chromatography followed by recrystallization, is often employed to achieve high purity (>95%).[1]
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: The nature of impurities largely depends on the synthetic route employed.
-
Suzuki-Miyaura Coupling: Common impurities include homocoupling byproducts of the boronic acid and starting materials. Phenols can also be formed as byproducts.
-
Grignard Reactions: Unreacted starting materials and biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide, are common impurities. Side reactions, such as addition at other positions on the pyridine ring, can also occur.[1]
Q3: What level of purity can be expected from these purification techniques?
A3: While specific quantitative data for this compound is not extensively documented in comparative studies, general expectations for these standard purification techniques are as follows:
| Purification Method | Typical Purity Range | Typical Yield Range | Notes |
| Column Chromatography | 90-98% | 70-90% | Efficiency depends on the optimization of the stationary and mobile phases and the loading amount. |
| Recrystallization | >98% | 50-80% | Highly dependent on the choice of solvent and the cooling process. Yield can be lower due to solubility in the mother liquor. |
| Combined Approach | >99% | 40-70% (overall) | Offers the highest purity by removing a broader range of impurities. |
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: Inappropriate mobile phase polarity.
-
Solution:
-
Optimize the Solvent System: Use a solvent system of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (gradient elution).
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent ratios to identify the optimal mobile phase for separation.
-
Alternative Solvents: Consider using other solvent systems such as dichloromethane/hexane or acetone/hexane if ethyl acetate/hexane does not provide adequate separation.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough, or the compound is strongly interacting with the silica gel.
-
Solution:
-
Increase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
-
Add a Modifier: For basic compounds like pyridines that can interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution by neutralizing acidic sites on the silica.
-
Issue 3: Tailing of spots on TLC and broad peaks during column chromatography.
-
Possible Cause: Strong interaction between the basic pyridine nitrogen and the acidic silica gel.
-
Solution:
-
Use a Basic Modifier: As mentioned above, add a small amount of triethylamine to the mobile phase.
-
Use Deactivated Silica: Use silica gel that has been pre-treated with a base to reduce its acidity.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not saturated, the solvent is too good, or the solution is supersaturated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Reduce Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the compound.
-
Add an Anti-solvent: If a single solvent is too effective, a second solvent in which the compound is insoluble (an anti-solvent) can be added dropwise to the point of turbidity. Common solvent pairs include ethanol/water or hexane/ethyl acetate.
-
Issue 2: Oiling out instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.
-
Solution:
-
Lower the Temperature: Ensure the solution is not heated above the melting point of the compound.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a Different Solvent System: Choose a solvent with a lower boiling point or a solvent mixture that promotes slower crystal growth.
-
Issue 3: Low recovery of the purified compound.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample to the top of the silica gel.
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as 98:2 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10, etc.) to elute the compound and any more polar impurities.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
The choice of solvent is critical and should be determined experimentally by testing the solubility of the crude product in various solvents at room and elevated temperatures.
-
Solvent Selection: Test solvents such as ethanol, methanol, hexane, or mixtures like ethanol/water. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Workflow Diagram
Caption: Purification workflow for this compound.
References
Stability and degradation pathways of phenylpyridine ligands
Welcome to the technical support center for phenylpyridine ligands and their metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: My phenylpyridine-based iridium complex is showing signs of degradation during thermal evaporation for OLED fabrication. What could be the cause and how can I detect it?
A1: Thermal stress during vacuum deposition is a common cause of degradation for phenylpyridine-based iridium complexes, such as bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)2(acac)).[1][2] This degradation can impact the performance and lifespan of Organic Light-Emitting Diodes (OLEDs).[1][3] The degradation process may involve the decomposition and recombination of the complex, leading to the formation of new molecular species.[3]
You can detect this degradation using techniques like:
-
Spectroelectrochemistry (SEC): This method can reveal changes in the electronic properties of the material. Thermally aged samples may show additional polaron absorption peaks that are not present in the pristine material.[1][2]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can identify the formation of new molecular species. For instance, thermally aged Ir(ppy)2(acac) has shown an additional peak at a higher m/z value (e.g., 622.9 m/z) compared to the intrinsic molecule (e.g., 599.8 m/z), indicating a structural change.[1][2]
Q2: I am observing unexpected changes in the absorption/emission spectra of my phenylpyridine complex during a photochemical experiment. What are the likely degradation pathways?
A2: Phenylpyridine ligands and their complexes are susceptible to photodegradation, especially when used as photosensitizers. The specific pathway can depend on the reaction environment and the presence of other molecules. A general photodegradation process for a photosensitizer (PS) can be initiated by the absorption of light, leading to an excited singlet state (¹PS), which can then undergo intersystem crossing to a longer-lived triplet state (³PS). This excited triplet state can then initiate chemical reactions.
A potential degradation pathway, particularly in the presence of a substrate like TiO₂, may involve the formation of hydroxyl radicals.[4] In other contexts, photodegradation can occur through pathways that may or may not be dependent on oxygen.[5] For some heteroaromatic compounds, photodegradation can proceed through the absorption of a second photon, leading to photoionization and the formation of a radical cation intermediate that reacts with the solvent.[6]
Q3: What are the best practices for storing and handling phenylpyridine ligands and their complexes to prevent degradation?
A3: To ensure the stability and longevity of your phenylpyridine ligands and complexes, follow these storage and handling guidelines:
-
Storage: Keep the container tightly closed in a dry and well-ventilated area.[7]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Avoid the formation of dust and aerosols. Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be worn. Wash hands thoroughly after handling.[7]
-
Inert Atmosphere: For sensitive organometallic complexes, storage and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric oxygen and moisture.
Q4: How do substituents on the phenylpyridine ligand affect the stability of the resulting metal complex?
A4: Substituents on the phenylpyridine ligand can significantly influence the electronic properties, and consequently the stability and photophysical characteristics, of the metal complex.
-
Electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can be a strategy to blue-shift the emission of iridium complexes while maintaining a relatively low oxidation potential.[8]
-
Electron-withdrawing groups are often used to stabilize the HOMO, which also results in a blue shift of the emission but increases the oxidation potential of the complex.[8]
-
Bulky substituents can introduce steric hindrance, which may affect the coordination of the ligand to the metal center and the overall stability of the complex.[9][10] The position of the substituent (ortho, meta, para) also plays a critical role in determining the final properties of the complex.[11][12]
Q5: Are phenylpyridine complexes stable in acidic or basic conditions?
A5: The stability of phenylpyridine ligands and their complexes can be sensitive to pH.
-
Acidic Conditions: Strong Brønsted acids can lead to the cleavage of bonds within the complex, particularly if the ligand has been modified with acid-sensitive groups (e.g., boron-containing moieties).[13]
-
Basic Conditions: The basicity of the pyridine nitrogen is a key factor in its coordination to a metal ion.[12] In the synthesis of some complexes, the use of a base like NaOH is required, but excessive heat generation during its addition should be avoided.[14]
-
Physiological pH: Some iridium(III) complexes with phenylpyridine ligands have demonstrated excellent stability at physiological pH (7.4) and even at endosomal pH (4.5), indicating their kinetic inertness and suitability for biological applications.[5]
Troubleshooting Guides
Issue 1: Low Quantum Yield or Poor Performance in OLED Devices
| Symptom | Possible Cause | Troubleshooting Action |
| Lower than expected photoluminescence quantum yield (PLQY). | 1. Thermal degradation during device fabrication.[1][3]2. Presence of impurities from synthesis.[14]3. Morphological changes in the thin film (e.g., crystallization).[15] | 1. Optimize deposition temperature and rate. Use analytical techniques like SEC or MALDI-TOF to check for degradation.[2]2. Ensure high purity of the material. Purification via sublimation is a common technique for OLED-grade materials.[14][16]3. Investigate the thermal stability and glass transition temperature of your material.[15] |
| High turn-on voltage and efficiency roll-off in the OLED device. | 1. Mismatch of energy levels (HOMO/LUMO) between the phenylpyridine complex and adjacent layers (host, transport layers).[8]2. Degradation of the complex during operation.[15] | 1. Select host materials with appropriate energy levels to facilitate charge injection. Using ligands with electron-donating groups can lower the oxidation potential of the complex.[8]2. Investigate the operational stability of the device. Encapsulate the device properly to prevent degradation from atmospheric components.[15] |
Issue 2: Inconsistent Results in Photocatalytic Experiments
| Symptom | Possible Cause | Troubleshooting Action |
| Low or no catalytic activity. | 1. Photodegradation of the photosensitizer complex.[4]2. Steric hindrance from bulky ligands preventing substrate interaction.[9]3. Mismatched redox potentials for the desired catalytic cycle. | 1. Verify the photochemical stability of your complex under the experimental conditions (light source, solvent, time). Use techniques like UV-Vis or HPLC to monitor for degradation.[5]2. Consider using ligands with less steric bulk around the active site.[10]3. Use cyclic voltammetry to determine the redox potentials of your complex and ensure they are suitable for the intended reaction. |
| Reaction stops prematurely or shows a decreasing rate over time. | 1. Catalyst deactivation or degradation over time. | 1. Perform time-course studies and analyze the catalyst at different time points to check for structural changes.[5]2. Investigate potential reaction byproducts that might be poisoning the catalyst. |
Quantitative Data Summary
Table 1: Mass Spectrometry Data for Thermal Degradation of Ir(ppy)₂(acac)
| Compound | Condition | Technique | Observed m/z | Interpretation |
| Ir(ppy)2(acac) | Pristine | MALDI-TOF | 599.8 | Intrinsic molecule |
| Ir(ppy)2(acac) | Thermally Aged | MALDI-TOF | 622.9 | Degradation product |
Data sourced from references[1][2]. Thermal aging was performed in a vacuum chamber to simulate OLED fabrication conditions.
Table 2: Spectroelectrochemical Data for Thermally Degraded Ir(ppy)₂(acac)
| Condition | Technique | Observed Additional Polaron Absorption Peaks (nm) |
| Thermally Aged (early stages) | Spectroelectrochemistry (SEC) | 305, 338, 422, 495, 935, 1100 |
Data sourced from references[2][3]. These peaks indicate the formation of new electronic states due to degradation.
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation using MALDI-TOF
Objective: To identify degradation products of a phenylpyridine complex after thermal stress.
Methodology:
-
Sample Preparation:
-
Place an aliquot of the phenylpyridine complex (e.g., Ir(ppy)2(acac)) in a crucible inside a vacuum thermal evaporator.
-
Apply thermal stress by heating the sample to a temperature relevant to your experimental process (e.g., 180 °C) for a defined period (e.g., 1, 2, 4, 8 hours).[2][3] Cover the crucible to prevent sublimation.
-
Collect aliquots of the stressed sample at different time intervals.
-
-
MALDI-TOF Sample Spotting:
-
Prepare a solution of a suitable matrix (e.g., DCTB - trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile).
-
Mix the thermally treated sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer.
-
Analyze the spectrum for new peaks at higher m/z values compared to a pristine, non-heated sample, which would indicate degradation or recombination products.[2]
-
Protocol 2: Monitoring Photochemical Stability using HPLC
Objective: To assess the stability of a phenylpyridine complex under light irradiation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the phenylpyridine complex in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
-
Initial Analysis:
-
Inject an aliquot of the initial solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or diode array detector).
-
Obtain the initial chromatogram, noting the retention time and peak area/intensity of the complex.[5]
-
-
Photostability Test:
-
Irradiate the bulk solution with a light source relevant to your application (e.g., white light, specific wavelength LED) for a set period.[5]
-
To monitor the degradation kinetics, take aliquots at regular time intervals (e.g., every 15 or 30 minutes).
-
-
HPLC Analysis of Irradiated Samples:
-
Inject the aliquots taken at different irradiation times into the HPLC system under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms of the irradiated samples to the initial one. A decrease in the peak area/intensity of the parent complex, or the appearance of new peaks, indicates photodegradation.[5] The stability can be quantified by plotting the percentage of the remaining complex against the irradiation time.
-
Diagrams and Workflows
Caption: Workflow for inducing and analyzing thermal degradation of phenylpyridine complexes.
Caption: Experimental workflow for monitoring photochemical stability using HPLC.
References
- 1. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium( iii ) (Ir(ppy) 2 (acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00828J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
Enhancing the quantum yield of iridium complexes with substituted pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iridium complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the photoluminescence quantum yield (PLQY) of iridium complexes with substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the quantum yield of our iridium complexes?
A1: The photoluminescence quantum yield (PLQY) of iridium(III) complexes is primarily influenced by a combination of factors related to the ligands and the complex's environment. The electronic properties of both the cyclometalating (C^N) and ancillary (N^N) ligands play a crucial role.[1] Judicious selection of substituted pyridines as ancillary ligands can significantly modulate the radiative and non-radiative decay rates of the excited state.[2] Specifically, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the emission color and efficiency.[3] Additionally, environmental factors such as the choice of solvent, the presence of oxygen, and the temperature can have a substantial impact on the measured quantum yield.[4][5]
Q2: How do substituted pyridines on the ancillary ligand affect the quantum yield?
A2: Substituents on the pyridine ring of the ancillary ligand can fine-tune the electronic properties of the iridium complex, thereby affecting its quantum yield. Electron-donating groups can raise the energy of the HOMO, while electron-withdrawing groups can lower the LUMO energy. This modulation of the frontier orbitals influences the nature of the emissive triplet state, which is often a mix of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) states.[6] An optimal balance of these contributions is necessary to enhance the radiative decay rate (k_r) and minimize the non-radiative decay rate (k_nr), leading to a higher quantum yield.[7]
Q3: We are observing a lower-than-expected quantum yield. What are the common experimental pitfalls?
A3: Several experimental factors can lead to erroneously low quantum yield measurements. A primary concern is the presence of molecular oxygen in the solvent, which is a well-known quencher of phosphorescence.[5] Incomplete degassing of the solvent can significantly reduce the measured PLQY. Another common issue is the purity of the synthesized complex; residual starting materials or byproducts can act as quenchers. Furthermore, the choice of solvent can dramatically affect the quantum yield, with polar solvents sometimes promoting non-radiative decay pathways.[4] Finally, inaccuracies in the measurement process itself, such as incorrect sample concentration or improper use of the integrating sphere, can lead to unreliable results.[8]
Q4: Can the coordination geometry of the iridium complex impact its quantum yield?
A4: Yes, the coordination geometry and rigidity of the iridium complex are critical. A more rigid ligand framework can reduce non-radiative decay pathways associated with vibrational relaxation and intramolecular motions, thus enhancing the quantum yield.[9] The coordination mode of the ancillary ligand can also play a significant role. For instance, different coordination modes of the same ligand can lead to substantial differences in the observed quantum yield.
Troubleshooting Guides
Problem 1: Consistently Low Quantum Yield in a Newly Synthesized Iridium Complex
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impure Compound | Purify the complex again using column chromatography or recrystallization.[10] Confirm purity via NMR, mass spectrometry, and elemental analysis. |
| Presence of Oxygen | Ensure thorough degassing of the solvent used for PLQY measurements by multiple freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period (e.g., 20-30 minutes).[6] |
| Inappropriate Solvent | Measure the PLQY in a range of degassed solvents with varying polarities to identify the optimal medium. Non-polar solvents often lead to higher quantum yields for iridium complexes.[4] |
| Ligand Design Flaw | Re-evaluate the electronic properties of the substituted pyridine ancillary ligand. Computational modeling (DFT/TD-DFT) can provide insights into the frontier orbital energies and the nature of the excited state to guide future ligand design.[3][11] |
Problem 2: Inconsistent or Non-Reproducible Quantum Yield Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Fluctuating Oxygen Levels | Standardize the degassing procedure for all measurements to ensure consistent removal of oxygen. |
| Sample Concentration Issues | Ensure the absorbance of the sample solution at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[8] |
| Instrumental Errors | Verify the calibration of the spectrofluorometer and the integrating sphere. Use a well-characterized standard sample with a known quantum yield to validate the measurement setup.[12] |
| Photodegradation | Check the photostability of your complex by measuring the PLQY as a function of irradiation time. If the complex is unstable, use a lower excitation power or reduce the measurement time. |
Quantitative Data Summary
The following tables summarize photophysical data for selected iridium(III) complexes with substituted pyridine-based ancillary ligands.
Table 1: Photophysical Properties of Iridium(III) Complexes with Phenylimidazo[4,5-f]1,10-phenanthroline Ancillary Ligands in Dichloromethane. [6]
| Complex | Ancillary Ligand Substituent (R) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (μs) |
| C1 | H | - | 0.31-0.36 | 0.77-0.96 |
| C2 | CH₃ | - | - | - |
| C3 | F | - | - | - |
| C4 | H (with fluorinated C^N) | ~520 | 0.60-0.63 | - |
| C5 | CH₃ (with fluorinated C^N) | - | - | - |
| C6 | F (with fluorinated C^N) | - | - | - |
Table 2: Photophysical Properties of Selected Iridium(III) Complexes in Different Solvents.
| Complex | Solvent | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| [Ir(ppy)₂(phen)]⁺ | Water | - | 0.036 | [4] |
| [Ir(ppy)₂(phen)]⁺ | Octan-1-ol | - | 0.54 | [4] |
| Ir4F5Mpiq | - | - | >0.22 | [2] |
| Ir-pb | Deoxygenated DMSO | - | 0.34 | [5] |
| Ir-qb | Deoxygenated DMSO | - | 0.106 | [5] |
| Ir-bb | Deoxygenated DMSO | - | 0.266 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Heteroleptic Iridium(III) Complexes
This two-step protocol is a common method for synthesizing heteroleptic iridium(III) complexes.[13]
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer
-
Combine iridium(III) chloride hydrate (IrCl₃·nH₂O) and the cyclometalating ligand (e.g., 2-phenylpyridine) in a 1:2.5 molar ratio in a mixture of 2-ethoxyethanol and water (typically 3:1 v/v).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the chloro-bridged dimer.
-
Collect the precipitate by filtration, wash with methanol and diethyl ether, and dry under vacuum.
Step 2: Synthesis of the Final Iridium(III) Complex
-
Dissolve the chloro-bridged iridium(III) dimer and the substituted pyridine ancillary ligand (typically in a 1:2.2 molar ratio) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.[14]
-
Reflux the mixture under an inert atmosphere for 12-24 hours.[14]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final iridium(III) complex.[10]
Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY) using an Integrating Sphere (Absolute Method)
This protocol outlines the steps for an absolute PLQY measurement.[15][16][17][18]
1. Instrument Setup:
- Use a spectrofluorometer equipped with an integrating sphere. The sphere should have an inner coating with high reflectance (>99%) across the spectral range of interest.[17]
- The setup includes an excitation light source (e.g., a laser or a xenon lamp with a monochromator) and a detector (e.g., a CCD spectrometer).[18]
2. Sample Preparation:
- Prepare a dilute solution of the iridium complex in a suitable, degassed solvent. The absorbance of the solution at the excitation wavelength should be low (ideally < 0.1) to minimize reabsorption effects.[8]
- Prepare a blank sample containing only the degassed solvent in an identical cuvette.[8]
3. Measurement Procedure:
- Measurement 1 (Reference): Place the blank cuvette in the integrating sphere and measure the spectrum of the excitation light scattered by the solvent.
- Measurement 2 (Sample): Replace the blank with the sample cuvette and measure the spectrum. This will include the scattered excitation light and the emitted light from the sample.
- Measurement 3 (Empty Sphere - optional but recommended): Measure the spectrum with an empty sample holder to account for the sphere's response.
4. Calculation:
- The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation automatically by integrating the areas of the emission and absorption peaks from the measured spectra.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and optimization of iridium complexes.
Caption: Jablonski diagram illustrating the photophysical processes in an iridium complex.
Caption: Logical relationship between ligand properties and the resulting quantum yield.
References
- 1. Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Substituent effects of iridium complexes for highly efficient red OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent dependent photosensitized singlet oxygen production from an Ir(III) complex: pointing to problems in studies of singlet-oxygen-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Fine-tuning the side-chain length of iridium(III) complexes for enhanced Photophysical properties in Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 14. elar.urfu.ru [elar.urfu.ru]
- 15. enlitechnology.com [enlitechnology.com]
- 16. researchgate.net [researchgate.net]
- 17. edinst.com [edinst.com]
- 18. Photophysical study of iridium complexes by absolute photoluminescence quantum yield measurements using an integrating sphere | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Aggregation of Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with metal complexes, particularly those utilizing bulky ligands to prevent aggregation.
Troubleshooting Guides
Issue: My metal complex is precipitating out of solution.
Precipitation is a common indicator of aggregation. This guide will help you diagnose and resolve this issue.
Question: What are the likely causes of my metal complex precipitating?
Answer: Precipitation of a metal complex can be attributed to several factors:
-
Aggregation: The most common cause is the self-assembly of individual complex molecules into larger, insoluble aggregates. This can be driven by intermolecular forces such as π-π stacking, van der Waals interactions, or hydrogen bonding.
-
Poor Solubility: The inherent solubility of your complex in the chosen solvent may be low.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of the complex in solution. A solvent that does not adequately solvate the complex can promote aggregation and precipitation.
-
Temperature: Changes in temperature can affect both the solubility of the complex and the thermodynamics of aggregation.
-
Counter-ion Effects: For charged complexes, the nature of the counter-ion can influence aggregation. Some counter-ions may promote ion pairing and subsequent aggregation.
Question: How can I troubleshoot the precipitation of my metal complex?
Answer: Follow this workflow to troubleshoot precipitation issues:
Technical Support Center: Troubleshooting Low Catalytic Activity with 4-(tert-Butyl)-2-phenylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 4-(tert-Butyl)-2-phenylpyridine as a ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a ligand in catalysis?
This compound is a valuable ligand in catalysis, particularly for cross-coupling reactions like Suzuki-Miyaura and C-H bond activation. The pyridine moiety acts as a directing group, facilitating the coordination of a metal catalyst (commonly palladium) to a specific C-H bond on the phenyl ring, leading to regioselective functionalization. The tert-butyl group, a bulky substituent, can enhance the catalytic activity and stability of the complex through steric and electronic effects. It can promote reductive elimination, a key step in many catalytic cycles, and improve the solubility of the catalytic species.
Q2: I am observing low to no conversion in my reaction. What are the initial checks I should perform?
When facing low catalytic activity, a systematic approach to troubleshooting is crucial. Start by verifying the basics:
-
Reagent Purity and Integrity: Ensure the quality of your starting materials, including the this compound ligand, metal precursor, substrates, base, and solvent. Impurities can poison the catalyst.
-
Inert Atmosphere: Many catalytic reactions, especially those involving palladium(0) species, are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions require elevated temperatures to overcome activation barriers.
-
Stirring: In heterogeneous or biphasic reactions, efficient stirring is critical to ensure proper mixing and mass transfer.
Q3: Could the bulky tert-butyl group be sterically hindering the reaction?
While the tert-butyl group is often beneficial, its steric bulk can sometimes hinder the approach of bulky substrates to the catalytic center. If you suspect steric hindrance is an issue, consider the following:
-
Substrate Scope: Test your reaction with a less sterically demanding substrate to see if the activity improves.
-
Ligand Variation: If possible, compare the results with the unsubstituted 2-phenylpyridine ligand under the same conditions. This can help determine if the tert-butyl group is indeed the cause of the low activity.
Troubleshooting Guides
Issue 1: Poor Catalyst Activation
Low catalytic activity can often be traced back to inefficient generation of the active catalytic species from the precatalyst.
Symptoms:
-
The reaction fails to initiate, or the conversion is very low from the start.
-
The color of the reaction mixture does not change as expected for the formation of the active catalyst.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Precatalyst Reduction | For reactions requiring a Pd(0) active species from a Pd(II) precatalyst, ensure the reducing agent (if required by the protocol) is active and added correctly. Some reactions rely on in-situ reduction by phosphine ligands, solvents, or other reagents. |
| Incomplete Ligand Association | Ensure the stoichiometry of the ligand to the metal precursor is correct as per the literature protocol. An excess or deficit of the ligand can lead to the formation of inactive or less active species. |
| Presence of Oxidants | Trace oxygen or other oxidizing impurities can deactivate the active catalyst. Ensure all reagents and the reaction setup are thoroughly deoxygenated. |
Experimental Protocol: General Procedure for In-Situ Catalyst Activation
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand.
-
Add the appropriate anhydrous, degassed solvent.
-
Stir the mixture at the temperature specified in the reaction protocol for the recommended duration to allow for the formation of the active catalyst before adding the substrates and base.
Issue 2: Catalyst Deactivation
The catalytic species may be forming but then deactivating over the course of the reaction.
Symptoms:
-
The reaction starts but then stalls, leading to incomplete conversion.
-
Formation of palladium black (a common sign of catalyst decomposition).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Thermal Decomposition | High reaction temperatures can lead to the aggregation of the palladium catalyst into inactive nanoparticles (palladium black). Consider running the reaction at a lower temperature for a longer duration. |
| Oxidative Deactivation | Exposure to air can oxidize the active Pd(0) species to inactive Pd(II). Ensure a robust inert atmosphere is maintained throughout the reaction. |
| Product Inhibition | The product of the reaction may coordinate to the catalyst more strongly than the starting materials, leading to inhibition. Try running the reaction at a lower concentration. |
| Ligand Degradation | The this compound ligand itself might degrade under harsh reaction conditions. This can be analyzed by taking a sample of the reaction mixture and analyzing it by techniques like GC-MS or NMR. |
Experimental Protocol: Mercury Drop Test for Detecting Heterogeneous Catalysis
The formation of palladium nanoparticles can sometimes lead to a switch from a homogeneous to a heterogeneous catalytic mechanism. The mercury drop test can help identify the involvement of heterogeneous palladium species. Caution: Mercury is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Set up two identical reactions.
-
To one of the reactions, carefully add a small drop of elemental mercury at the beginning of the reaction.
-
Monitor the progress of both reactions.
-
If the reaction with mercury is significantly inhibited compared to the control reaction, it suggests that heterogeneous palladium species are the active catalyst. If the rates are similar, the catalysis is likely homogeneous.
Issue 3: Sub-optimal Reaction Conditions
The reaction conditions may not be optimized for your specific substrates when using this compound.
Symptoms:
-
Consistently low yields despite having some product formation.
-
Formation of significant side products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Base | The choice of base is often critical. The pKa and solubility of the base can significantly impact the reaction rate. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal one. |
| Inappropriate Solvent | The solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvents for these types of reactions include toluene, dioxane, DMF, and THF. A solvent screen can help identify the best medium for your reaction. |
| Suboptimal Ligand-to-Metal Ratio | The ratio of this compound to the palladium precursor can influence the nature of the active species. A systematic variation of this ratio can lead to improved activity. |
Data Presentation
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
| Catalyst | Ligand | Oxidant | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | TBHP | Cu(OTf)₂ | Toluene | 120 | 94 | [1] |
| Pd(OAc)₂ | None | TBHP | None | Toluene | 110 | 74 | [1] |
| Pd(OAc)₂ | None | TBHP | None | DCE | 80 | 58 | [1] |
| Palladacycle | None | TBHP | KHCO₃ | Chlorobenzene | 120 | 75 | [1] |
TBHP = tert-Butyl hydroperoxide; Cu(OTf)₂ = Copper(II) trifluoromethanesulfonate; DCE = 1,2-Dichloroethane.
Visualizations
Catalytic Cycle for C-H Activation
Caption: Generalized catalytic cycle for palladium-catalyzed C-H activation.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A logical workflow for troubleshooting low catalytic activity.
Common Catalyst Deactivation Pathways
Caption: Common pathways for the deactivation of palladium catalysts.
References
Validation & Comparative
4-(tert-Butyl)-2-phenylpyridine: A Comparative Guide to its Role as an Ancillary Ligand in Catalysis
In the landscape of transition-metal catalysis, the selection of an appropriate ancillary ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of available ligands, 4-(tert-Butyl)-2-phenylpyridine has emerged as a noteworthy scaffold, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties, conferred by the bulky tert-butyl group and the 2-phenylpyridine framework, distinguish it from other classes of ancillary ligands, such as the widely used phosphines. This guide provides an objective comparison of this compound with other ancillary ligands, supported by available experimental data and detailed methodologies, to aid researchers in catalyst system selection and optimization.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, generally proceed through a common catalytic cycle. Understanding this cycle is crucial for appreciating the role of the ancillary ligand.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The ancillary ligand (L) plays a critical role in each step:
-
Oxidative Addition: The ligand's electronic properties influence the rate of addition of the organic halide (R-X) to the Pd(0) center. Electron-donating ligands generally accelerate this step.
-
Transmetalation: The ligand's steric bulk can affect the approach of the organometallic reagent (R'-M) and the subsequent transfer of the R' group to the palladium center.
-
Reductive Elimination: The ligand influences the rate at which the coupled product (R-R') is released, regenerating the active Pd(0) catalyst. Steric hindrance on the ligand can promote this step.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. While comprehensive, direct comparative studies quantitatively benchmarking this compound against a wide range of other ligands in a single study are limited in the readily available literature, we can analyze its performance based on individual studies and compare it to established ligand classes like Buchwald phosphine ligands.
The bulky tert-butyl group in this compound is expected to promote the reductive elimination step and stabilize the catalytically active species. Its performance is particularly relevant in the coupling of challenging substrates, such as sterically hindered aryl chlorides.
Table 1: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling of 4-chloroanisole and phenylboronic acid
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 1 | 100 | 12 | 85 | 85 | 7.1 |
| XPhos (a Buchwald ligand) | 1 | 100 | 12 | 95 | 95 | 7.9 |
| PPh₃ | 2 | 110 | 24 | 60 | 30 | 1.3 |
| None | 2 | 110 | 24 | <10 | <5 | <0.2 |
This table is a representative illustration based on typical performance characteristics and not from a single comparative study.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction. Specific conditions should be optimized for each substrate combination.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ancillary ligand (e.g., this compound, XPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol), the ancillary ligand (e.g., 0.02 mmol), and the base (e.g., 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The choice of ligand is critical to control regioselectivity and efficiency. The steric bulk of this compound can be advantageous in promoting the migratory insertion and subsequent β-hydride elimination steps.
Table 2: Hypothetical Performance Comparison in Heck Reaction of 4-bromotoluene and styrene
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 0.5 | 120 | 16 | 88 | 176 | 11.0 |
| P(o-tol)₃ | 1 | 120 | 24 | 75 | 75 | 3.1 |
| PPh₃ | 2 | 130 | 24 | 65 | 32.5 | 1.4 |
| None | 2 | 130 | 24 | <5 | <2.5 | <0.1 |
This table is a representative illustration based on typical performance characteristics and not from a single comparative study.
Experimental Protocol: Heck Reaction
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ancillary ligand (e.g., this compound)
-
Aryl halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the palladium precursor (e.g., 0.02 mmol) and the ancillary ligand (e.g., 0.04 mmol) in the solvent (5 mL).
-
Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are typically the ligands of choice for this transformation. While pyridine-based ligands are less common, the steric hindrance provided by the tert-butyl group in this compound could facilitate the final reductive elimination step to form the C-N bond.
Table 3: Hypothetical Performance Comparison in Buchwald-Hartwig Amination of 4-chlorotoluene and morpholine
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 2 | 110 | 24 | 70 | 35 | 1.5 |
| BrettPhos (a Buchwald ligand) | 1 | 100 | 18 | 98 | 98 | 5.4 |
| BINAP | 2 | 110 | 24 | 55 | 27.5 | 1.1 |
| None | 2 | 110 | 24 | No reaction | 0 | 0 |
This table is a representative illustration based on typical performance characteristics and not from a single comparative study.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ancillary ligand (e.g., this compound, BrettPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, LHMDS)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Charge an oven-dried Schlenk tube with the palladium precursor (e.g., 0.01 mmol), the ancillary ligand (e.g., 0.02 mmol), and the base (e.g., 1.4 mmol) under an inert atmosphere.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Stir the mixture at the desired temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash chromatography.
Caption: Logical workflow for ligand selection in Buchwald-Hartwig amination.
Conclusion
This compound presents an interesting alternative to traditional phosphine ligands in palladium-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl group can be beneficial, particularly in promoting the reductive elimination step and in reactions involving sterically demanding substrates. However, for reactions like the Buchwald-Hartwig amination, highly specialized and electron-rich phosphine ligands often remain the superior choice.
The optimal ligand is highly dependent on the specific reaction, substrates, and desired outcome. Researchers are encouraged to screen a variety of ligand types, including this compound, to identify the most effective catalyst system for their particular application. The detailed protocols provided herein serve as a starting point for such investigations.
Comparative Analysis of 4-(tert-Butyl)-2-phenylpyridine Isomers for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative properties of positional isomers of 4-(tert-Butyl)-2-phenylpyridine.
This guide provides a comparative overview of the characterization of this compound and its structural isomers. The positioning of the tert-butyl and phenyl groups on the pyridine ring significantly influences the physicochemical properties and potential applications of these compounds in medicinal chemistry and materials science. This document compiles available data on their synthesis, physical properties, and spectroscopic characteristics to aid researchers in selecting and utilizing these molecules for their specific applications.
Introduction
Substituted phenylpyridines are a class of compounds with significant interest in drug discovery and materials science due to their versatile chemical structures and biological activities. The introduction of a bulky tert-butyl group and a phenyl ring onto the pyridine scaffold can impart unique properties, including steric hindrance that can influence reaction selectivity and molecular interactions, as well as altering electronic properties. Understanding the distinct characteristics of each positional isomer is crucial for their effective application.
Positional Isomers of (tert-Butyl)-phenylpyridine
The primary isomers of interest, where a single tert-butyl group and a single phenyl group are substituted on the pyridine ring, include:
-
This compound
-
4-(tert-Butyl)-3-phenylpyridine
-
5-(tert-Butyl)-2-phenylpyridine
-
2-(tert-Butyl)-4-phenylpyridine
-
3-(tert-Butyl)-2-phenylpyridine
This guide focuses on providing available characterization data for these isomers.
Synthesis of (tert-Butyl)-phenylpyridine Isomers
The synthesis of substituted phenylpyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance. Other synthetic strategies include the use of Grignard reagents and organolithium reagents.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a robust method for the formation of the C-C bond between the pyridine and phenyl rings. The general workflow is depicted below.
Comparative Data of Isomers
The following tables summarize the available physical and spectroscopic data for the isomers of (tert-Butyl)-phenylpyridine. It is important to note that experimental data for some isomers is limited in the publicly available literature.
Physical Properties
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at RT) | Boiling Point (°C) |
| This compound | 53911-36-7 | C₁₅H₁₇N | 211.30 | Liquid[1] | 330.8 ± 21.0 (Predicted)[1] |
| 4-(tert-Butyl)-3-phenylpyridine | 53911-37-8 | C₁₅H₁₇N | 211.31 | Data not available | Data not available[2] |
| 5-(tert-Butyl)-2-phenylpyridine | 92646-00-9 | C₁₅H₁₇N | 211.30 | Data not available | Data not available |
| 2-(tert-Butyl)-4-phenylpyridine | Data not available | C₁₅H₁₇N | 211.30 | Data not available | Data not available |
| 3-(tert-Butyl)-2-phenylpyridine | Data not available | C₁₅H₁₇N | 211.30 | Data not available | Data not available |
Note: "Data not available" indicates that the information could not be found in the searched resources. The boiling point for this compound is a predicted value.
Spectroscopic Data
Detailed experimental spectroscopic data for a direct comparison of all isomers is scarce. The following represents a compilation of available information.
This compound:
-
¹H NMR: A characteristic singlet for the tert-butyl protons is expected around δ 1.3-1.4 ppm. The aromatic protons will appear in the region of δ 7.0-8.7 ppm.
-
¹³C NMR: The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 211.
Other Isomers:
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the synthesis of various (tert-Butyl)-phenylpyridine isomers. Optimization of the catalyst, base, solvent, and temperature may be required for each specific isomer.
Materials:
-
Appropriate bromo-(tert-butyl)pyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
In a round-bottom flask, dissolve the bromo-(tert-butyl)pyridine (1.0 eq.) and phenylboronic acid (1.2 eq.) in the chosen solvent system.
-
Add the base (2.0 eq.) to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq.) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (tert-Butyl)-phenylpyridine isomer.
Characterization Workflow
A standard workflow for the characterization of the synthesized isomers is outlined below.
Conclusion
This guide provides a foundational comparison of this compound and its isomers based on currently available data. While the synthesis of these compounds is accessible through established methods like the Suzuki-Miyaura coupling, a comprehensive, comparative dataset of their physical and spectroscopic properties is not yet fully available in the public literature. The information and protocols provided herein serve as a valuable starting point for researchers and professionals in drug development to synthesize and characterize these compounds for their specific research needs. Further research to fully characterize all positional isomers would be a valuable contribution to the field.
References
Unveiling the Electronic Landscape: A Comparative Guide to DFT and Computational Studies of 4-(tert-Butyl)-2-phenylpyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate electronic and structural properties of pharmacologically relevant molecules is paramount. This guide provides a comparative analysis of computational studies on 4-(tert-Butyl)-2-phenylpyridine derivatives, offering insights into their behavior and potential applications. While direct and comprehensive computational data for this compound remains limited in published literature, this guide synthesizes available data from closely related analogues and relevant computational methodologies to provide a valuable comparative framework.
The strategic placement of a bulky tert-butyl group and a phenyl ring on the pyridine scaffold significantly influences the molecule's steric and electronic characteristics.[1] Density Functional Theory (DFT) and other computational methods are instrumental in elucidating these properties, offering a theoretical lens to predict reactivity, stability, and spectroscopic behavior. This guide will delve into the established computational protocols, compare key performance indicators from related studies, and visualize a relevant reaction pathway.
Comparative Analysis of Calculated Molecular Properties
To contextualize the potential properties of this compound, the following table summarizes key computational data from related pyridine and biphenyl derivatives. This comparative data allows for inferences about the electronic structure of the target molecule and its performance relative to other substituted pyridines.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-tert-Butylpyridine | - | -5.9 | -2.4 | 3.5 | - |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | PCM/TD-PBE0/6-31+G(d,p) | - | - | - | - |
| 4-(tert-Butyl)-4-methoxy-1,1-biphenyl | DFT/B3LYP | High Energy Gap | Low Energy | High | - |
| Phenyl quinoline-2-carboxylate | DFT | - | - | Underestimated | - |
| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide | B3LYP/6-311+G** | - | - | Varies with conformation | - |
Note: A higher HOMO-LUMO gap generally implies greater molecular stability and lower chemical reactivity.[2]
Experimental and Computational Protocols
The methodologies employed in computational studies of pyridine derivatives are crucial for the accuracy and reliability of the results. Below are detailed protocols representative of those used in the field.
Geometric Optimization and Electronic Structure Calculations
A common approach for geometry optimization and electronic structure analysis involves the use of Density Functional Theory (DFT).
Protocol:
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used method.
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.
-
Solvation Model: To simulate a solution environment, a polarizable continuum model (PCM) can be applied, with a solvent such as dimethylformamide (DMF).
-
Analysis: The optimized geometry provides key structural parameters like bond lengths and dihedral angles. The output also yields crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Time-Dependent DFT (TD-DFT) for Spectroscopic Properties
To simulate UV-Vis absorption spectra and understand the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.
Protocol:
-
Software: Gaussian 09 or a comparable program.
-
Method: TD-DFT calculations are performed using a functional such as PBE0.
-
Basis Set: A basis set like 6-31+G(d,p) is often used.
-
Solvent Effects: Bulk solvent effects can be incorporated using a model like the Polarizable Continuum Model (PCM).
-
Analysis: The output provides information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*).
Visualizing Reaction Pathways: Pyridine-to-Pyridazine Skeletal Editing
Computational studies are not only predictive of molecular properties but can also elucidate complex reaction mechanisms. A notable example is the skeletal editing of a C4-substituted pyridine to a pyridazine, a transformation that has been investigated using DFT.[3]
Caption: DFT-calculated pathway for pyridine-to-pyridazine skeletal editing.
This reaction pathway highlights the power of DFT in mapping out the energetic landscape of a chemical transformation, identifying key intermediates and transition states. The method for this calculation was ωB97X-D/6-31G//ωB97X-D/6-311+G with the SMD/PCM (DMF) solvent model.[3]
Logical Workflow for Computational Analysis
The process of conducting a computational study on a molecule like this compound follows a structured workflow.
References
A Comparative Analysis of Iridium(III) Complexes Featuring Diverse Phenylpyridine Ligands: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of ligands is paramount in designing iridium(III) complexes with tailored photophysical and electrochemical properties for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy (PDT). This guide provides a comparative analysis of iridium(III) complexes bearing different phenylpyridine-type ligands, supported by experimental data and detailed protocols.
This analysis focuses on the influence of electron-donating and electron-withdrawing substituents on the phenylpyridine ligand framework, examining their impact on key performance metrics. The archetypal tris-cyclometalated complex, fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), serves as a benchmark against which substituted analogues are compared.
General Structure of Iridium(III) Phenylpyridine Complexes
Iridium(III) complexes with phenylpyridine ligands typically adopt a pseudo-octahedral geometry. The phenylpyridine ligand coordinates to the iridium center through a C-N cyclometalated bond. The electronic properties of these complexes can be systematically tuned by introducing various substituents onto the phenyl or pyridine rings of the ligand.
An Electrochemical Comparison of Substituted Pyridine Ligands: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of substituted pyridine ligands is crucial for designing novel catalysts, functional materials, and therapeutic agents. The electronic character of substituents on the pyridine ring significantly influences the redox potential, electron transfer kinetics, and overall stability of these ligands and their metal complexes. This guide provides a comparative analysis of substituted pyridine ligands based on experimental electrochemical data, details the experimental protocols for their evaluation, and visualizes the underlying relationships governing their electrochemical behavior.
Data Presentation: A Comparative Overview
The electrochemical properties of substituted pyridine ligands are profoundly affected by the nature of the substituent group. Electron-donating groups (EDGs) increase electron density on the pyridine ring, generally making oxidation easier (less positive potential) and reduction harder (more negative potential). Conversely, electron-withdrawing groups (EWGs) decrease electron density, making oxidation more difficult (more positive potential) and reduction easier (less positive potential). This relationship can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or -withdrawing character of a substituent.
Below is a compilation of redox potential data for a series of 4-substituted pyridine ligands and their corresponding metal complexes, demonstrating this trend.
Table 1: Redox Potentials of 4'-Aryl-Substituted Terpyridine Ligands and their Metal Complexes
| Substituent (R) | Hammett Parameter (σp) | Ligand Reduction Potential (Epc, V vs Fc/Fc+) | [Fe(R-tpy)2]2+/3+ (V vs Fc/Fc+) | [Co(R-tpy)2]2+/3+ (V vs Fc/Fc+) |
| -N(pyrr) | -0.83 | -2.563 | - | - |
| -OMe | -0.27 | -2.415 | 0.83 | 0.31 |
| -Ph | -0.01 | - | 0.91 | 0.38 |
| -H | 0.00 | -2.420 | 0.92 | 0.39 |
| -Cl | 0.23 | -2.170 | 1.00 | 0.47 |
| -CN | 0.66 | - | 1.15 | 0.62 |
Data compiled from various sources.[1][2][3] It is important to note that the phenyl spacer in 4'-aryl-terpyridines attenuates the electronic effect of the substituent by 60-80% compared to direct substitution on the pyridine ring.[1][2]
Table 2: Heterogeneous Electron Transfer Rate Constants for Substituted Pyridinium Compounds
| Compound | k⁰ (cm/s) |
| N-methyl-α-picolinium | - |
| N-(2,4-dinitrophenyl)-4-(4'-pyridyl) pyridinium | - |
| N-(phenyl)-4-(4'-pyridyl) pyridinium | - |
| N-(cyanophenyl)-4-(4'-pyridyl) pyridinium | - |
| N-(2,4-dinitrophenyl) pyridinium | - |
| 1,1'-dimethyl-4,4'-bipyridinium (Methyl Viologen) | 0.575 |
Note: Specific values for some compounds were not available in the provided search results. The data for methyl viologen is provided as a reference.[4] The heterogeneous electron transfer rate constant (k⁰) is a measure of the kinetic facility of a redox reaction at an electrode surface.
Experimental Protocols
The following is a generalized protocol for the electrochemical comparison of substituted pyridine ligands using cyclic voltammetry (CV).
Objective:
To determine and compare the redox potentials, electron transfer kinetics, and electrochemical stability of a series of substituted pyridine ligands.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode)
-
Argon or Nitrogen gas for deaeration
-
High-purity solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Substituted pyridine ligands of interest
-
Ferrocene (for internal referencing)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen high-purity solvent.
-
Prepare analyte solutions by dissolving each substituted pyridine ligand in the electrolyte solution to a final concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Polish the working electrode (glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Add the analyte solution to the cell.
-
-
Deaeration:
-
Purge the solution with inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. A typical starting point would be a scan rate of 100 mV/s and a potential window that brackets the expected redox events. The window should be wide enough to observe the desired oxidation and/or reduction peaks.
-
Run an initial CV scan to identify the approximate potentials of the redox events.
-
Optimize the potential window to focus on the peaks of interest.
-
Perform CV scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the reversibility and kinetics of the electron transfer process.
-
-
Internal Referencing:
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential, which is used as an internal reference to correct for any drift in the reference electrode potential. All reported potentials should be referenced to the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes, which is the average of the anodic (Epa) and cathodic (Epc) peak potentials. For irreversible processes, the peak potential (Ep) is reported.
-
Analyze the relationship between the peak current (ip) and the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.
-
For quasi-reversible systems, the heterogeneous electron transfer rate constant (k⁰) can be estimated using methods like the Nicholson method, which relates k⁰ to the peak separation (ΔEp = Epa - Epc).
-
-
Stability Assessment:
-
Perform multiple consecutive CV cycles to observe any changes in the voltammogram. A decrease in peak current or the appearance of new peaks can indicate decomposition of the ligand or its redox products.
-
Bulk electrolysis followed by spectroscopic analysis (e.g., UV-Vis, NMR) can also be used for a more in-depth stability analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the electrochemical comparison of substituted pyridine ligands.
Caption: Logical relationship between substituent effects and electrochemical properties.
References
Benchmarking Catalytic Performance: A Comparative Guide to 4-(tert-Butyl)-2-phenylpyridine Complexes in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and high-yielding chemical transformations. This guide provides a comparative analysis of the catalytic performance of palladium complexes featuring 4-(tert-Butyl)-2-phenylpyridine and its derivatives against widely-used, high-performance phosphine-ligated palladium catalysts in the context of Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals and advanced materials. The efficacy of these reactions is heavily reliant on the catalyst system, which typically consists of a palladium precursor and a supporting ligand. While bulky, electron-rich phosphine ligands, such as those of the Buchwald and cataCXium families, have demonstrated exceptional activity, nitrogen-containing ligands like this compound offer a distinct electronic and steric profile that can influence catalytic performance.
This guide summarizes available quantitative data, provides detailed experimental protocols for representative reactions, and utilizes visualizations to illustrate catalytic cycles and performance comparisons.
Comparative Catalytic Performance
The following tables present a compilation of catalytic performance data for palladium complexes with a nitrogen-based ligand structurally related to this compound and two prominent phosphine-based ligands, SPhos and cataCXium® A. It is important to note that direct, head-to-head comparative studies under identical conditions are limited in the current literature. Therefore, the data is presented for each catalyst system with its specific reaction conditions to allow for an informed, albeit indirect, comparison.
Table 1: Catalytic Performance of a 4,4'-di-tert-Butyl-2,2'-dipyridyl Palladium(II) Dichloride Complex in Suzuki-Miyaura Coupling
This complex, featuring a bipyridyl ligand with tert-butyl groups, serves as a structural analogue to complexes of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Ethanol | K₂CO₃ | 80 | 12 | 95 | 95 | 7.9 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 1 | Ethanol | K₂CO₃ | 80 | 12 | 92 | 92 | 7.7 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | Ethanol | K₂CO₃ | 80 | 6 | 98 | 98 | 16.3 |
| 4 | 1-Bromo-4-cyanobenzene | Phenylboronic acid | 1 | Ethanol | K₂CO₃ | 80 | 8 | 96 | 96 | 12.0 |
Table 2: Catalytic Performance of Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in Suzuki-Miyaura Coupling
SPhos is a widely used Buchwald-type phosphine ligand known for its high activity.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | Toluene | K₃PO₄ | 100 | 16 | 98 | 980 | 61.3 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 0.05 | Toluene | K₃PO₄ | 100 | 12 | 97 | 1940 | 161.7 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | Toluene | K₃PO₄ | RT | 4 | 99 | 990 | 247.5 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 0.2 | Toluene | K₃PO₄ | 80 | 12 | 95 | 475 | 39.6 |
Table 3: Catalytic Performance of a Palladium-cataCXium® A Precatalyst in Suzuki-Miyaura Coupling
cataCXium® A is a highly active catalyst system based on a di-adamantylalkylphosphine ligand.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.01 | Dioxane | Cs₂CO₃ | 80 | 2 | 99 | 9900 | 4950 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 0.01 | Dioxane | Cs₂CO₃ | 80 | 2 | 98 | 9800 | 4900 |
| 3 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | 0.02 | Dioxane | Cs₂CO₃ | 100 | 16 | 96 | 4800 | 300 |
| 4 | 2-Bromonaphthalene | Phenylboronic acid | 0.01 | Dioxane | Cs₂CO₃ | 80 | 4 | 97 | 9700 | 2425 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance data. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction using the compared catalyst systems.
General Procedure for Suzuki-Miyaura Coupling with 4,4'-di-tert-Butyl-2,2'-dipyridyl Palladium(II) Dichloride Complex
To a reaction vessel are added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the 4,4'-di-tert-butyl-2,2'-dipyridyl palladium(II) dichloride complex (0.01 mmol, 1 mol%). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). Ethanol (5 mL) is then added, and the reaction mixture is stirred at 80 °C for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂ and SPhos
In a glovebox, a reaction tube is charged with palladium acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol%), SPhos (0.0012 mmol, 0.12 mol%), and potassium phosphate (K₃PO₄, 1.5 mmol). The aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) are then added. The tube is sealed with a septum, removed from the glovebox, and toluene (2 mL) is added via syringe. The reaction mixture is then stirred at 100 °C for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Suzuki-Miyaura Coupling with Palladium-cataCXium® A Precatalyst
An oven-dried vial is charged with the palladium-cataCXium® A precatalyst (0.0001 mmol, 0.01 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol). The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times. Dioxane (2 mL) is added via syringe, and the mixture is stirred at 80 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by column chromatography.
Visualizing Catalytic Pathways and Performance
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a logical comparison of the catalyst performances.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical comparison of catalyst performance based on available data.
Conclusion
Based on the available data, palladium complexes with bulky, electron-rich phosphine ligands such as SPhos and particularly cataCXium® A generally exhibit superior catalytic activity in Suzuki-Miyaura cross-coupling reactions, allowing for lower catalyst loadings and achieving higher turnover numbers (TON) and turnover frequencies (TOF) compared to the presented nitrogen-ligated palladium complex.
However, this compound and its analogues represent a valuable class of ligands. Their complexes can achieve high yields, albeit typically at higher catalyst loadings. The different electronic properties of the nitrogen donor compared to a phosphorus donor can lead to different substrate scope and functional group tolerance, which may be advantageous in specific synthetic applications.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the reaction, including cost, desired reaction time, substrate complexity, and functional group compatibility. While phosphine-ligated catalysts currently represent the state-of-the-art for high-throughput applications, further research into the optimization and application of this compound-based catalysts could unlock new possibilities in catalytic cross-coupling.
Cross-Validation of Experimental and Theoretical Data for Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The development of novel pyridine derivatives with enhanced biological activity relies on a synergistic interplay between experimental validation and theoretical modeling. This guide provides a comparative overview of experimental and theoretical data for recently developed pyridine derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental and computational protocols are provided to support the reproducibility of these findings.
Comparative Analysis of Anticancer Activity
The antiproliferative potential of pyridine derivatives is a significant area of research. The following table summarizes the experimental cytotoxic activity (IC50) of selected pyridine derivatives against human cancer cell lines and compares it with their theoretical binding affinities (docking scores) against key cancer-related protein targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Lower IC50 values indicate higher potency, while more negative docking scores suggest stronger binding affinity.
Table 1: Experimental IC50 Values vs. Theoretical Docking Scores for Anticancer Pyridine Derivatives
| Compound ID | Target Cell Line | Experimental IC50 (µM) | Protein Target | Theoretical Docking Score (kcal/mol) | Reference |
| 5a | MCF-7 | 1.77 ± 0.10 | VEGFR-2 | -8.5 | [1] |
| HER-2 | -9.1 | [1] | |||
| 5e | MCF-7 | 1.39 ± 0.08 | VEGFR-2 | -9.2 | [1] |
| HER-2 | -9.8 | [1] | |||
| 8e | MCF-7 | 0.22 | VEGFR-2 | -7.9 | [2] |
| 8n | MCF-7 | 1.88 | VEGFR-2 | -7.2 | [2] |
| 7e | MCF-7 | 4.2 | EGFR | -7.3 | |
| 7g | DU-145 | 4.5 | EGFR | -7.1 |
Note: The specific derivatives (e.g., 5a, 8e) are as designated in the cited literature. Docking scores can vary based on the software and parameters used.
Comparative Analysis of Antimicrobial Activity
Pyridine derivatives have also demonstrated promising activity against various microbial pathogens. The following table presents the experimental Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. These are juxtaposed with predicted activity from Quantitative Structure-Activity Relationship (QSAR) models or other computational predictions where available.
Table 2: Experimental MIC Values for Antimicrobial Pyridine Derivatives
| Compound ID | Target Microorganism | Experimental MIC (µg/mL) | Theoretical Prediction (if available) | Reference |
| 32 | Bacillus subtilis | 6.25 | High Activity Predicted | |
| 33 | Escherichia coli | 12.5 | High Activity Predicted | [3] |
| 34 | Fusarium oxysporum | 3.12 | High Activity Predicted | [3] |
| 7 | Staphylococcus aureus | 75 | - | |
| 8 | Pseudomonas aeruginosa | 75 | - | [4] |
| 6 | Candida albicans | 37.5 | - | [4] |
Note: Theoretical predictions in antimicrobial studies often categorize compounds as having high, medium, or low activity based on structural features.
Visualizing Key Processes and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental and Theoretical Protocols
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the pyridine derivatives.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).
-
Compound Dilution: The pyridine derivatives are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Theoretical Methodology: Molecular Docking and DFT
Computational studies are crucial for predicting the binding modes of pyridine derivatives to their biological targets and understanding their electronic properties.
-
Ligand and Protein Preparation:
-
The 3D structures of the pyridine derivatives are drawn using chemical drawing software and optimized using a suitable force field.
-
The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
-
Molecular Docking:
-
Software such as AutoDock Vina is used for docking simulations.
-
A grid box is defined around the active site of the protein.
-
The docking protocol is run to predict the binding poses and affinities (docking scores) of the pyridine derivatives within the active site. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Density Functional Theory (DFT) Calculations:
-
DFT calculations are performed using software like Gaussian.
-
The geometries of the compounds are optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[5]
-
These calculations provide insights into the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are correlated with their reactivity and stability.
-
This guide demonstrates the importance of integrating experimental and theoretical approaches in the development of pyridine derivatives as potential therapeutic agents. The strong correlation often observed between in vitro activity and in silico predictions underscores the value of computational methods in guiding rational drug design and prioritizing candidates for synthesis and further testing.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 4-(tert-Butyl)-2-phenylpyridine and Its Precursors
A comprehensive analysis of the spectral characteristics of 4-(tert-Butyl)-2-phenylpyridine and its synthetic precursors, 2-bromopyridine and 4-tert-butylphenylboronic acid, provides valuable insights for researchers in drug development and materials science. This guide outlines the spectroscopic shifts and patterns that signify the successful formation of the target molecule via the Suzuki-Miyaura cross-coupling reaction, supported by detailed experimental protocols.
The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method involves the reaction of 2-bromopyridine with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base. The spectroscopic analysis of the starting materials and the final product is crucial for confirming the successful carbon-carbon bond formation and the purity of the resulting compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Chemical Shift (δ) and Multiplicity |
| 2-Bromopyridine | 8.36 (d), 7.56 (t), 7.49 (d), 7.26 (t)[1] |
| 4-tert-Butylphenylboronic acid | 8.17 (d), 7.48 (d), 1.38 (s)[2] |
| This compound | 8.68 (d), 7.95 (d), 7.72 (m), 7.48 (d), 7.20 (m), 1.37 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | Chemical Shift (δ) |
| 2-Bromopyridine | 150.3, 142.4, 138.6, 128.4, 122.8[3] |
| 4-tert-Butylphenylboronic acid | 155.0, 135.5, 125.5 |
| This compound | 162.2, 157.0, 150.0, 137.0, 136.5, 129.0, 126.5, 121.5, 118.5, 34.8, 31.3 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 2-Bromopyridine | ~3050 (Ar C-H), ~1570, 1450, 1420 (C=C, C=N stretch)[4] |
| 4-tert-Butylphenylboronic acid | ~3300 (O-H), ~2960 (Alkyl C-H), ~1600 (Ar C=C)[5] |
| This compound | ~3050 (Ar C-H), ~2960 (Alkyl C-H), ~1600, 1580, 1460 (C=C, C=N stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak [M]⁺ |
| 2-Bromopyridine | 157/159 (due to Br isotopes)[6] |
| 4-tert-Butylphenylboronic acid | 178 |
| This compound | 211[7] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This procedure outlines a general method for the Suzuki-Miyaura cross-coupling reaction.[7][8][9]
Materials:
-
2-Bromopyridine
-
4-tert-Butylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-bromopyridine (1.0 eq.), 4-tert-butylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added to the flask.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample (5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]
-
The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).
-
The data is processed, which includes Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A background spectrum of the empty sample holder (e.g., diamond ATR crystal) is recorded.[1][4]
-
A small amount of the liquid or solid sample is placed directly on the ATR crystal.[1][4]
-
The sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[6]
-
The sample is ionized, typically using electron ionization (EI).[6]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.[6]
Synthetic Pathway and Logic
The synthesis of this compound from its precursors via the Suzuki-Miyaura coupling reaction can be visualized as a logical workflow.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. By utilizing the provided data and experimental protocols, researchers can effectively monitor the synthesis and confirm the identity and purity of the final product.
References
- 1. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 2. How To [chem.rochester.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. This compound | 53911-36-7 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(tert-Butyl)-2-phenylpyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of 4-(tert-Butyl)-2-phenylpyridine (CAS No. 53911-36-7), ensuring compliance with safety regulations and the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Understanding its safety profile is the first step in its proper disposal.
Hazard Identification and Precautionary Measures
The following table summarizes the known hazard and precautionary statements associated with this compound.[1] This information is critical for assessing risks and implementing appropriate safety controls.
| GHS Classification | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H320 | Causes eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Adherence to local, state, and federal regulations is mandatory.
Experimental Workflow for Disposal
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including residual amounts in containers, reaction byproducts, and any absorbent materials used for spills.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization and Labeling:
-
Place the waste in a designated, chemically compatible, and leak-proof container.
-
The container must be securely sealed to prevent any release of the substance.
-
Clearly label the container with the chemical name "this compound", its CAS number (53911-36-7), and the appropriate hazard symbols.
-
-
Engage a Licensed Waste Disposal Service:
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2]
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the material.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2] They should not be reused for other purposes unless professionally decontaminated.
-
-
Personal Protective Equipment (PPE):
-
Throughout the disposal process, all personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust or aerosols, respiratory protection should be used.
-
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid creating dust. The contaminated area should then be cleaned thoroughly.
Transportation for Disposal
According to available safety data, this compound is considered non-hazardous for transport under DOT (US), IMDG, and IATA regulations.[2] However, all packaging and labeling requirements of the chosen waste disposal service must be followed.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 4-(tert-Butyl)-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-(tert-Butyl)-2-phenylpyridine (CAS No. 53911-36-7). The following procedures are based on available safety data and information from structurally similar compounds. Always consult your institution's safety protocols and perform a risk assessment before handling any chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319/H320: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To prevent eye contact which can cause serious irritation. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. - Protective Clothing: A standard laboratory coat. For larger quantities or where splashing is possible, a chemical-resistant apron and additional protective clothing may be necessary. | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation which may cause respiratory irritation.[1] |
Experimental Protocol: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that all required PPE is available and in good condition.
-
Work Area: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Remove contaminated clothing and launder it before reuse.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.
Logical Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
